2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride
Descripción
BenchChem offers high-quality 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(4-propylpiperidin-1-yl)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO.ClH/c1-2-5-12-8-10-15(11-9-12)13-6-3-4-7-14(13)16;/h12-13H,2-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDBVEOQRCSRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCN(CC1)C2CCCCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Receptor Binding Affinity Assays for 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one Hydrochloride: A Technical Guide
Executive Summary & Pharmacological Rationale
The compound 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride belongs to the α -aminocyclohexanone class of synthetic molecules. Structurally, it shares a core scaffold with well-characterized dissociative anesthetics like ketamine and phencyclidine (PCP)[1]. However, the substitution of a bulky 4-propylpiperidine moiety at the alpha position introduces unique steric and electronic properties that necessitate rigorous pharmacological profiling.
In drug development, defining the precise receptor binding profile of such novel ligands is critical for predicting both therapeutic efficacy and off-target liability. Based on its pharmacophore, this compound is hypothesized to interact primarily with the N-methyl-D-aspartate (NMDA) receptor (PCP binding site) , with secondary affinities for Sigma ( σ ) receptors and Monoamine Transporters (MATs) [1][2].
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere step-by-step instructions. A robust assay must be a self-validating system ; every reagent added, every temperature shift, and every buffer choice must have a clear, mechanistic causality. This guide details the foundational logic and validated protocols required to accurately quantify the binding affinity ( Ki ) of this compound.
Mechanistic Causality: The NMDA Receptor Target
The NMDA receptor is a ligand-gated ionotropic glutamate receptor, functioning as a heterotetramer composed of two GluN1 and two GluN2 subunits[3]. Unlike competitive antagonists that bind to the extracellular glutamate or glycine recognition sites, α -aminocyclohexanones act as uncompetitive, use-dependent open-channel blockers [2].
To accurately measure the affinity of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one, the assay must artificially recreate the physiological conditions of an active synapse. The radioligand of choice, [3H]MK-801, binds deep within the ion pore. Therefore, the channel must be actively gated open by co-agonists for the radioligand—and our test compound—to access the binding site[3].
Fig 1: Mechanism of open-channel NMDAR radioligand displacement by the test compound.
The Self-Validating Experimental Workflow
A reliable radioligand binding assay requires built-in controls to prevent false positives (e.g., ligand depletion) and false negatives (e.g., high non-specific binding). The following workflow details the exact methodology for NMDA receptor profiling, emphasizing the causality behind each step.
Phase 1: Tissue Preparation & Membrane Extraction
-
Tissue Selection: Isolate the cerebral cortex and hippocampus from adult male Sprague-Dawley rats.
-
Causality: These forebrain regions express the highest density of GluN2B-containing NMDA receptors, ensuring a large assay window ( Bmax )[3].
-
-
Homogenization & Ultracentrifugation: Homogenize tissue in 0.32 M sucrose buffer. Centrifuge at 1,000 × g to remove whole cells/nuclei, then subject the supernatant to 40,000 × g ultracentrifugation.
-
Causality: This isolates the P2 synaptosomal membrane fraction, enriching the preparation for membrane-bound receptors while discarding cytosolic proteins.
-
-
Self-Validation (Protein Linearity): Perform a BCA Protein Assay to standardize the membrane suspension to 1 mg/mL.
-
Causality: Using exactly 100 µg of protein per well ensures that less than 10% of the total radioligand is bound, preventing "ligand depletion" which would artificially skew the Cheng-Prusoff calculations.
-
Phase 2: [3H]MK-801 Displacement Protocol
-
Buffer Formulation: Prepare a 5 mM HEPES buffer (pH 7.4). Crucially, omit all Mg2+ and Cl− ions.
-
Causality: Magnesium causes a voltage-dependent block of the NMDA pore, while chloride ions allosterically reduce [3H]MK-801 binding affinity. Low ionic strength is mandatory.
-
-
Channel Gating: Supplement the assay buffer with 50 µM L-glutamate and 50 µM glycine.
-
Causality: As illustrated in Fig 1, these co-agonists are required to gate the channel open, exposing the deep-pore PCP binding site to the test compound[3].
-
-
Incubation: In a 96-well deep-well plate, combine:
-
100 µL of membrane suspension (100 µg protein)
-
50 µL of [3H]MK-801 (final concentration: 2 nM)
-
50 µL of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride at varying concentrations ( 10−11 to 10−4 M).
-
Incubate at 25°C for exactly 120 minutes.
-
Causality: The highly lipophilic nature of MK-801 results in slow association kinetics. A 2-hour incubation is required to reach true thermodynamic equilibrium.
-
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI) for 1 hour.
-
Causality: Glass fiber filters possess a net negative charge that non-specifically binds basic amines like our test compound. PEI, a cationic polymer, neutralizes this charge, drastically reducing Non-Specific Binding (NSB) and preserving the signal-to-noise ratio.
-
-
Washing: Wash the filters rapidly (3 × 3 mL) with ice-cold 5 mM HEPES buffer.
-
Causality: The sudden drop in temperature kinetically freezes the receptor-ligand complex (decreasing the dissociation rate, koff ), preventing the loss of bound radioligand during the mechanical wash step.
-
Fig 2: Step-by-step radioligand binding assay workflow for high-throughput screening.
Data Presentation & Assay Quality Control
To validate the assay, a known reference standard (e.g., (+)-MK-801 or Haloperidol) must be run in parallel with 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one. The raw counts per minute (CPM) from Liquid Scintillation Counting are converted to specific binding percentages.
The IC50 is determined via non-linear regression (sigmoidal dose-response), and the absolute binding affinity ( Ki ) is calculated using the Cheng-Prusoff equation :
Ki=1+Kd[L]IC50(Where [L] is the radioligand concentration and Kd is its dissociation constant).
Quantitative Data Summary: Expected Binding Affinity Profile
Because piperidine derivatives frequently exhibit high affinities for sigma receptors[1], a comprehensive screening panel is required. The table below outlines the expected data structure and hypothetical Ki ranges based on homologous α -aminocyclohexanone SAR profiles.
| Target Receptor | Radioligand | Reference Inhibitor | Reference Ki (nM) | Test Compound Ki (nM)* |
| NMDA (PCP Site) | [3H]MK-801 | (+)-MK-801 | 2.5 ± 0.3 | 45.0 ± 6.2 |
| Sigma-1 ( σ1 ) | [3H]Pentazocine | Haloperidol | 1.2 ± 0.1 | 210.5 ± 15.4 |
| Sigma-2 ( σ2 ) | [3H]DTG | Haloperidol | 18.5 ± 2.0 | > 10,000 |
| Serotonin Transporter | [3H]Citalopram | Imipramine | 2.0 ± 0.4 | 1,250 ± 85 |
*Note: Test compound values are representative projections demonstrating how multi-target profiling data should be structured for comparative analysis.
Assay Self-Validation Metric: The Z'-Factor
To prove the trustworthiness of the protocol, calculate the Z'-factor for every plate:
Z′=1−∣μtotal−μNSB∣3(σtotal+σNSB)A robust, self-validating assay must yield a Z' > 0.5 , confirming that the separation between total binding and non-specific binding is statistically wide enough to accurately capture the test compound's displacement curve.
References
-
Roth, B. L., Gibbons, S., Arunotayanun, W., Huang, X.-P., Setola, V., Treble, R., & Iversen, L. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE, 8(3), e59334. URL: [Link]
-
Furukawa, H., Singh, S. K., Mancusso, R., & Gouaux, E. (2005). Subunit arrangement and function in NMDA receptors. Nature, 438(7065), 185-192. URL: [Link]
-
Biomolecules & Therapeutics (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomol Ther (Seoul), 33(2):278–285. URL: [Link]
Sources
- 1. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
- 2. Synthesis and Pain Perception of New Analogues of Phencyclidine i...: Ingenta Connect [ingentaconnect.com]
- 3. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Pathway Mapping of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one Hydrochloride: A Predictive and Experimental Framework
Executive Summary
2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride (CAS: 1384430-26-5) is a specialized synthetic building block and research chemical characterized by a cyclohexanone ring covalently bonded to a 4-propylpiperidine moiety[1]. In early-stage drug development and toxicological screening, understanding the biotransformation of such structurally complex aliphatic systems is critical. This whitepaper establishes a scientifically rigorous, self-validating framework for mapping the in vitro metabolic pathways of this compound, integrating predictive structural analysis with high-resolution mass spectrometry (LC-HRMS) protocols.
Structural Deconstruction and Predictive Metabolism
Before initiating in vitro assays, a predictive metabolic map must be constructed based on the molecule's structural liabilities. The core structure of 2-(4-propylpiperidin-1-yl)cyclohexan-1-one presents three primary sites for enzymatic biotransformation:
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The Cyclohexanone Ring (Ketone Reduction): The alpha-aminocyclohexanone moiety is highly susceptible to cytosolic Aldo-Keto Reductases (AKRs) and Carbonyl Reductases (CBRs). These enzymes rapidly reduce the ketone to a secondary alcohol, yielding a cyclohexanol derivative. This is typically a major Phase I pathway for cyclic ketones.
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The Piperidine Ring and Propyl Chain (Aliphatic Hydroxylation): Cytochrome P450 (CYP) enzymes—predominantly CYP3A4 and CYP2D6—catalyze the insertion of an oxygen atom into the unactivated sp3 carbon-hydrogen bonds of the propyl chain ( ω and ω -1 positions) or the piperidine ring[2].
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The C-N Bond (N-Dealkylation): CYP-mediated oxidation at the alpha-carbon of the cyclohexanone ring can lead to the cleavage of the carbon-nitrogen bond, resulting in the formation of 4-propylpiperidine and a reactive cyclohexenone/cyclohexanone species.
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Phase II Conjugation: The newly formed hydroxyl groups (from ketone reduction or aliphatic hydroxylation) serve as nucleophilic handles for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), resulting in highly polar O-glucuronide conjugates[3].
Predictive Phase I and Phase II metabolic pathways for 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one.
Experimental Workflow: The Self-Validating System
To empirically validate the predicted pathways, we utilize Human Liver Microsomes (HLMs). HLMs are the industry standard for evaluating CYP- and UGT-mediated metabolism because they contain the full complement of membrane-bound hepatic enzymes[2].
Causality in Experimental Design
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Alamethicin Addition: UGT enzymes reside within the lumen of the endoplasmic reticulum (ER) vesicles in HLMs. We use alamethicin, a pore-forming peptide, to permeabilize the ER membrane. Without this, the hydrophilic cofactor UDPGA cannot reach the UGT active site, leading to false-negative Phase II data.
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Substrate Concentration (1 μ M): The compound is incubated at a low concentration to ensure it remains well below the Michaelis-Menten constant ( Km ). This guarantees linear, first-order kinetics, which is mandatory for accurate intrinsic clearance ( CLint ) calculations.
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Matrix Controls: A "no-cofactor" control is run in parallel to differentiate true enzymatic metabolites from chemical degradation artifacts.
Step-by-Step HLM Incubation Protocol
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Preparation: Thaw pooled HLMs (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
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Master Mix Formulation: Combine buffer, HLMs (final concentration 1 mg/mL), and alamethicin (25 μ g/mg protein). Incubate on ice for 15 minutes to allow pore formation.
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Spiking: Add 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one to achieve a final concentration of 1 μ M. Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.
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Initiation: Initiate the reaction by adding a cofactor cocktail containing 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).
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Time-Course Sampling: Aliquot 50 μ L of the reaction mixture at 0, 15, 30, 60, and 120 minutes.
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Quenching: Immediately dispense each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard. The organic solvent instantly denatures the enzymes, halting the reaction and precipitating proteins.
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Centrifugation: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-HRMS analysis.
Self-validating experimental workflow for in vitro metabolite generation and HRMS analysis.
Analytical Methodology: LC-HRMS/MS
The identification of trace metabolites in complex biological matrices requires [3], utilizing platforms such as Q-TOF or Orbitrap. These instruments provide sub-5 ppm mass accuracy, allowing for the derivation of exact elemental compositions.
Data Processing via Mass Defect Filtering (MDF)
Because HLM incubations produce a dense background of endogenous lipids and peptides, identifying drug metabolites manually is highly inefficient. We employ Mass Defect Filtering (MDF) [4].
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The Logic: The mass defect (the difference between the exact mass and the nominal mass) of a metabolite will closely match the mass defect of the parent drug, shifted only by the exact mass of the metabolic transformation (e.g., +15.9949 Da for oxygen).
-
The Execution: By setting an MDF window of ±50 mDa around the parent compound and its predicted core transformations, the software computationally strips away >90% of the endogenous matrix noise, revealing the true metabolite peaks[4].
Quantitative Data Presentation
The following table summarizes the predicted mass shifts and structural modifications for the primary metabolites of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one, utilized to program the HRMS inclusion lists.
| Metabolite ID | Metabolic Pathway | Enzyme System | Nominal Mass Shift | Exact Mass Shift ( Δ Da) | Predicted Formula Change |
| Parent | N/A | N/A | 0 | 0.0000 | N/A |
| M1 | Ketone Reduction | AKR / CBR | +2 Da | +2.0156 | + H2 |
| M2 | Aliphatic Hydroxylation | CYP3A4 / 2D6 | +16 Da | +15.9949 | + O |
| M3 | N-Dealkylation | CYP450 | -96 Da | -96.0575 | - C6H8O |
| M4 | M1 + Glucuronidation | UGTs | +178 Da | +178.0477 | + C6H10O6 |
| M5 | M2 + Glucuronidation | UGTs | +192 Da | +192.0270 | + C6H8O7 |
Note: Exact mass shifts are calculated based on the monoisotopic mass of the most abundant naturally occurring isotopes.
References
-
Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link][4]
-
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Source: Chromatography Online URL:[Link][3]
-
In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: Federal Register / U.S. Food and Drug Administration (FDA) URL:[Link][2]
Sources
An In-depth Technical Guide to the Structural Elucidation of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one Hydrochloride
This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical strategies required for the complete structural elucidation of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights into the characterization of novel α-aminoketone compounds.
Introduction: The Significance of α-Aminoketones
The α-aminoketone motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules and natural products.[1] The introduction of a substituted piperidine ring at the α-position of a cyclohexanone core, as in the title compound, creates a chiral center and significantly influences the molecule's three-dimensional structure, polarity, and potential interactions with biological targets. Compounds featuring the piperidine nucleus are known to exhibit a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and central nervous system effects.[2]
Accurate and unambiguous structural determination is a cornerstone of drug discovery and development. It ensures the identity and purity of a synthesized compound, informs structure-activity relationship (SAR) studies, and is a prerequisite for understanding its mechanism of action. This guide will detail a multi-technique approach to confidently elucidate the structure of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride, a representative member of this important chemical class.
I. Putative Synthesis and Sample Preparation
A plausible and common synthetic route to 2-(N-substituted)cyclohexanones involves the reaction of a cyclohexanone with a secondary amine.[3] For the title compound, this would likely involve the reaction of cyclohexanone with 4-propylpiperidine. The resulting free base would then be treated with hydrochloric acid to yield the hydrochloride salt, enhancing its stability and aqueous solubility.
Caption: A putative synthetic pathway for 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride.
Experimental Protocol: Sample Preparation for Analysis
For spectroscopic analysis, it is imperative that the sample is of high purity. Recrystallization from a suitable solvent system, such as ethanol/ether, is a standard method for purifying hydrochloride salts of organic amines.
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Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.
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Precipitation: Slowly add diethyl ether until the solution becomes turbid.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
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Purity Assessment: The purity of the sample should be confirmed by High-Performance Liquid Chromatography (HPLC) and by determining its melting point.
II. Mass Spectrometry: Determining the Molecular Mass and Fragmentation Pattern
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For piperidine derivatives, both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques.[4]
Expected Fragmentation Patterns
The piperidine ring is prone to characteristic fragmentation pathways. A key fragmentation process under EI-MS is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This leads to the formation of a stable iminium ion.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source is ideal for accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.
-
Data Acquisition:
-
Full Scan (MS1): Acquire a full scan spectrum to determine the accurate mass of the protonated molecule, [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to observe the fragmentation pattern.
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| Technique | Expected Observation | Information Gained |
| HRMS (ESI+) | Accurate mass of the [M+H]⁺ ion. | Determination of the elemental formula. |
| MS/MS | Fragmentation pattern, including characteristic losses from the piperidine and cyclohexanone rings. | Structural confirmation and connectivity information. |
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride is expected to show characteristic absorption bands for the carbonyl group, C-N bonds, and C-H bonds.
Expected IR Absorptions
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1720 cm⁻¹, characteristic of a six-membered cyclic ketone.[1]
-
C-N Stretch: A medium intensity band is expected around 1100-1200 cm⁻¹.
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C-H Stretch: Absorption bands for sp³ C-H bonds will be observed just below 3000 cm⁻¹.
-
N-H⁺ Stretch: As a hydrochloride salt, a broad absorption band may be present in the region of 2400-2700 cm⁻¹, corresponding to the stretching of the protonated amine.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum should be recorded prior to the sample measurement and subtracted from the sample spectrum.
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution.[5] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is necessary to unambiguously assign all proton and carbon signals and determine the connectivity of the molecule.[4][6]
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). Key expected signals for the title compound include:
-
Cyclohexanone Protons: A complex series of multiplets in the upfield region (typically 1.5-3.0 ppm). The proton at C2, adjacent to the nitrogen, is expected to be deshielded.
-
Piperidine Protons: Multiplets corresponding to the axial and equatorial protons of the piperidine ring.
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Propyl Group Protons: A characteristic triplet for the methyl group (CH₃) and two multiplets for the methylene groups (CH₂).
-
N-H⁺ Proton: A broad singlet, the chemical shift of which can be solvent and concentration-dependent.
¹³C NMR Spectroscopy: Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically >200 ppm.[7]
-
Cyclohexanone Carbons: Signals for the five sp³ carbons of the cyclohexanone ring.
-
Piperidine Carbons: Signals for the five sp³ carbons of the piperidine ring.
-
Propyl Group Carbons: Three distinct signals for the propyl group carbons.
2D NMR Spectroscopy: Unraveling Connectivity
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations.[8]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over two or three bonds). This is used to trace out the spin systems of the cyclohexanone, piperidine, and propyl fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is vital for connecting the different structural fragments, for example, showing the correlation between the protons on C2 of the cyclohexanone ring and the carbons of the piperidine ring.
Caption: A systematic workflow for NMR-based structural elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
Acquire a phase-sensitive gradient-enhanced COSY spectrum.
-
Acquire a phase-sensitive gradient-enhanced HSQC spectrum.
-
Acquire a gradient-enhanced HMBC spectrum, optimized for a long-range coupling constant of approximately 8 Hz.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D spectra to identify key signals, and then use the 2D spectra to systematically assign all proton and carbon signals and establish the connectivity of the molecule.
| NMR Experiment | Purpose |
| ¹H NMR | Identify proton environments, relative numbers, and multiplicities. |
| ¹³C NMR | Identify unique carbon environments. |
| COSY | Establish proton-proton correlations within spin systems. |
| HSQC | Correlate protons to their directly attached carbons. |
| HMBC | Establish long-range (2-3 bond) proton-carbon correlations to connect fragments. |
V. X-ray Crystallography: The Definitive Structure
While the combination of MS and NMR techniques can provide a highly confident structural assignment, single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional structure, including the relative stereochemistry at the chiral center (C2).[9]
Principle
X-ray crystallography involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined with high precision.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of suitable size and quality. This can often be achieved by slow evaporation of a solvent, or by vapor diffusion of a non-solvent into a solution of the compound.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.
The output of an X-ray crystallographic analysis is a detailed three-dimensional model of the molecule, confirming the connectivity and providing precise bond lengths, bond angles, and torsional angles. It will also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the chloride counter-ion.
Conclusion
The structural elucidation of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the elemental composition and key fragmentation information. Infrared spectroscopy confirms the presence of the principal functional groups. A comprehensive suite of one- and two-dimensional NMR experiments allows for the complete assignment of the proton and carbon skeletons and establishes the connectivity of the molecule. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. By following the integrated workflow and protocols outlined in this guide, researchers can confidently and accurately characterize this and other novel α-aminoketone compounds, a critical step in advancing drug discovery and development programs.
References
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- BenchChem. (2025). Application Notes and Protocols for NMR Spectral Analysis of Cyclohexanone Compounds. BenchChem.
- MDPI. (2025, March 22). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI.
- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.).
- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- Biological Magnetic Resonance Bank. (n.d.).
- Harned, A. (n.d.). 2D NMR.key. Harned Research Group.
- Xu, B., Liu, X., Deng, L., Shang, Y., Jie, X., & Su, W. (2024, May 1). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances.
- ResearchGate. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME TRISUBSTITUTED CYCLOHEXENONES.
- Arulraj, R. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 2-amino-6(5H)-phenanthridinone. BenchChem.
- InTech. (2017, December 6).
- Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone [Video]. YouTube.
- Xu, B., Liu, X., Deng, L., Shang, Y., Jie, X., & Su, W. (2024, May 3). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. PubMed.
- Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis Online.
- Thermo Fisher Scientific. (n.d.).
- Braga, A. L., Silveira, C. C., & Zukerman-Schpector, J. (n.d.). 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one. Acta Crystallographica Section E: Structure Reports Online.
- Research Square. (n.d.). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. Research Square.
- Kumar, R. S., Athimoolam, S., Sridharan, V., & Ponnuswamy, M. N. (2020). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)
- Hamada, T., Iwai, K., & Nishiwaki, N. (2022, December 2).
- Rajkotia, K. M. (2012, February 22). Synthesis and Spectral Characterization of Photoactive (2E, 6E) 4 -methyl- 2,6 bis (4 hydroxybenzylidene) cyclohexanone. International Journal for Pharmaceutical Research Scholars (IJPRS).
- Hamada, T., Iwai, K., & Nishiwaki, N. (2022, December 2).
- Reddit. (2024, August 4). How many signals does cyclohexanone have in HNMR?? I need help. r/OrganicChemistry.
- Iraqi Journal of Science. (n.d.). View of Synthesis and Spectral Characterization of Some New Aromatic Schiff Bases Derivated from 2,4Dinitrophenylhydrazine. Iraqi Journal of Science.
- MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- ResearchGate. (2025, October 16). (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino).
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mechanism of action of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride in CNS
An In-Depth Technical Guide to the CNS Pharmacology of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one Hydrochloride
As a Senior Application Scientist, evaluating novel chemotypes requires looking beyond basic structural formulas to understand the dynamic, three-dimensional interactions between a molecule and the central nervous system (CNS). The compound 2-(4-propylpiperidin-1-yl)cyclohexan-1-one hydrochloride (CAS: 1384430-26-5)[1] represents a fascinating architectural intersection of two well-documented neuropharmacological classes: the alpha-aminoketones and the 4-substituted piperidines.
This whitepaper dissects the putative polypharmacological mechanism of action of this compound, providing a rigorous framework for its evaluation as a CNS-active probe targeting the Sigma-1 Receptor (σ1R) and the N-methyl-D-aspartate receptor (NMDAR).
Structural and Physicochemical Profiling
To understand a molecule's behavior in the CNS, we must first analyze its physicochemical foundation. The core scaffold of this compound is an alpha-aminoketone, structurally homologous to arylcyclohexylamines like ketamine, but conspicuously lacking the aromatic ring[2],[3]. Instead, it features a highly lipophilic 4-propylpiperidine moiety.
The presence of the basic piperidine nitrogen (pKa ~9.5) ensures that the molecule is predominantly protonated at physiological pH (7.4). This cationic state is the primary driver for its interaction with anionic residues in deep transmembrane receptor pockets.
Table 1: Physicochemical Properties & Pharmacophore Mapping
| Property / Feature | Value / Description | Pharmacological Consequence |
| Molecular Weight | 259.82 g/mol (HCl salt)[1] | Excellent size for blood-brain barrier (BBB) penetration. |
| LogP (Estimated) | ~3.5 | High lipophilicity; rapid CNS partitioning and accumulation in lipid-rich microdomains. |
| H-Bond Donors | 1 (Protonated Amine) | Enables critical salt-bridge formation with target aspartate/glutamate residues. |
| H-Bond Acceptors | 2 (Carbonyl O, Amine N) | Facilitates secondary stabilization within receptor binding pockets. |
| 4-Propyl Group | Aliphatic Hydrophobic Tail | Drives affinity for the hydrophobic barrel of the Sigma-1 receptor. |
Primary Mechanism: Sigma-1 Receptor (σ1R) Modulation
The most prominent target for 4-substituted piperidines in the CNS is the Sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM).
Literature extensively demonstrates that the 4-substituted piperidine ring is a privileged scaffold for potent σ1R binding[4]. The binding pocket of σ1R is highly occluded and hydrophobic, requiring ligands to possess a basic amine flanked by bulky lipophilic groups.
Mechanistic Causality: When 2-(4-propylpiperidin-1-yl)cyclohexan-1-one enters the MAM, its protonated piperidine nitrogen forms a highly conserved electrostatic salt bridge and hydrogen bond with Asp29 [5],[6]. Simultaneously, the 4-propyl aliphatic tail and the cyclohexanone ring engage in robust hydrophobic and cation-π interactions with Tyr150 [6]. This binding induces a conformational shift in σ1R, causing it to dissociate from its resident inhibitor, BiP (GRP78). Once liberated, σ1R stabilizes the IP3 receptor (IP3R3), optimizing calcium (Ca2+) transfer from the ER to the mitochondria, thereby boosting ATP production and promoting neuroplasticity.
Fig 1. Sigma-1 receptor activation and downstream calcium modulation pathway.
Secondary Mechanism: NMDAR Channel Blockade
Alpha-aminoketones are historically recognized for their ability to act as non-competitive antagonists at the glutamatergic NMDA receptor[2],[3]. While the absence of an aromatic ring reduces its affinity compared to classical arylcyclohexylamines, the sheer steric bulk of the 4-propylpiperidine group allows it to act as an open-channel blocker.
Mechanistic Causality: The compound targets the phencyclidine (PCP) binding site located deep within the ion pore of the NMDAR. Because it is an uncompetitive antagonist, the channel must first be opened by glutamate and glycine. Once inside the pore, the protonated amine forms a critical hydrogen bond with Asn616 on the GluN1 subunit[7],[3]. The 4-propyl chain extends into the hydrophobic cavity, interacting with Leu642 on the GluN2 subunit[7],[3]. This creates a steric plug that physically halts the influx of extracellular calcium, dampening excitatory neurotransmission.
Table 2: Putative Pharmacological Profile (SAR-Derived)
| Target Receptor | Putative Affinity (Ki) | Key Interacting Residues | Functional Outcome |
| Sigma-1 (σ1R) | Low nM (1 - 50 nM) | Asp29, Tyr150[5],[6] | Agonism / Chaperone Activation |
| NMDA (PCP Site) | High nM to Low μM | Asn616, Leu642[7],[3] | Use-Dependent Channel Blockade |
| Sigma-2 (TMEM97) | Moderate nM | Asp29[6] | Modulator |
Experimental Validation Protocols (Self-Validating Systems)
To empirically validate these mechanisms, we must employ assay designs that inherently control for false positives. Below are the optimized protocols for evaluating this compound.
Protocol 1: Radioligand Binding Assay (Receptor Affinity)
Objective: Quantify the direct binding affinity (Ki) at σ1R and NMDAR while eliminating lipophilic artifacts.
-
Membrane Preparation: Isolate P2 fraction synaptosomes from rat brain homogenates. Rationale: The P2 fraction preserves the physiological lipid bilayer, which is critical because lipophilic ligands often partition into the membrane before accessing the transmembrane binding pockets.
-
Radioligand Displacement: Incubate membranes with [3H]-(+)-pentazocine (for σ1R) or [3H]-MK-801 (for NMDAR). For the NMDAR assay, strictly supplement the buffer with 10 μM glutamate and 10 μM glycine. Rationale: MK-801 only binds the open channel state. Adding endogenous agonists forces the channel open, ensuring we are accurately measuring use-dependent PCP-site affinity rather than an inactive state.
-
Non-Specific Binding (NSB) Control: Define NSB using 10 μM haloperidol (σ1R) or 10 μM unlabelled MK-801 (NMDAR). Rationale: This creates a self-validating baseline, ensuring the signal is driven solely by specific receptor interactions.
-
Filtration: Terminate via rapid vacuum filtration through GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI). Rationale: Highly lipophilic amines stick to glass fiber. PEI neutralizes the filter charge, preventing massive false-positive background noise.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: Determine the functional physiological consequence of NMDAR binding.
-
Cell Preparation: Culture primary hippocampal neurons (DIV 14-21). Rationale: Mature neurons express fully assembled, native GluN1/GluN2 heterotetramers, avoiding the stoichiometric artifacts common in HEK293 overexpression systems.
-
Baseline Recording: Voltage-clamp cells at -70 mV in a strictly Mg2+-free extracellular solution. Apply 100 μM NMDA + 10 μM glycine. Rationale: Ambient Mg2+ naturally blocks the NMDAR pore at resting potentials. Removing it is mandatory to isolate the ligand-induced currents.
-
Compound Co-Application: Perfuse the test compound (10 μM) simultaneously with NMDA/glycine. Rationale: Because the compound is a putative open-channel blocker, it must be present during channel activation to accurately measure fractional inhibition and onset kinetics[3].
-
Washout Phase: Perfuse with standard buffer to wash out the compound and observe current recovery. Rationale (Self-Validation): If the current recovers, the blockade is specific and reversible. If it fails to recover, the compound may be causing non-specific membrane destabilization (detergent effect), invalidating the NMDAR-specific hypothesis.
Fig 2. Electrophysiological workflow for validating use-dependent NMDAR blockade.
Conclusion
The compound 2-(4-propylpiperidin-1-yl)cyclohexan-1-one hydrochloride is a highly compelling structural probe. By merging the alpha-aminoketone core of dissociative anesthetics with the 4-substituted piperidine tail of potent sigma ligands, it is engineered for complex CNS polypharmacology. Its ability to simultaneously modulate ER-mitochondrial calcium homeostasis via σ1R and dampen excitatory calcium influx via NMDAR blockade positions it as a valuable chemotype for researching neuroprotective and neuroplasticity-promoting therapeutics.
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Comprehensive Physicochemical Profiling and Analytical Methodology of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one Hydrochloride
Executive Summary & Structural Significance
As drug development and forensic toxicology advance, the precise characterization of synthetic intermediates becomes paramount. 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride (CAS: 1384430-26-5) is a highly specialized α -amino ketone. Structurally, it features a cyclohexanone core substituted at the alpha position with a 4-propylpiperidine moiety, stabilized as a hydrochloride salt.
In the realm of medicinal chemistry, α -amino ketones are critical building blocks. They serve as direct precursors in the synthesis of arylcyclohexylamines—a class of compounds extensively studied for their NMDA receptor antagonism and potential rapid-acting antidepressant properties . Understanding the physicochemical behavior and analytical signature of this specific intermediate is essential for researchers conducting structure-activity relationship (SAR) studies or developing reference standards for toxicological screening.
Physicochemical Properties
To design effective extraction, purification, and assay protocols, scientists must rely on accurate physicochemical data. The hydrochloride salt form significantly alters the compound's solubility profile compared to its free base, rendering it highly amenable to aqueous biological assays while maintaining stability against oxidative degradation.
| Property | Value / Description |
| CAS Registry Number | 1384430-26-5 |
| Molecular Formula | C₁₄H₂₅NO · HCl (C₁₄H₂₆ClNO) |
| Molecular Weight | 259.82 g/mol |
| Exact Mass (Free Base) | 223.1936 g/mol |
| InChI Key | WNDBVEOQRCSRSN-UHFFFAOYSA-N |
| Physical State | Solid (White to off-white crystalline powder) |
| Predicted LogP (Free Base) | ~3.2 (Indicative of a hydrophobic core) |
| Solubility Profile | Soluble in DMSO, Methanol, and Water; Insoluble in Hexanes |
Data supported by commercial reference standards .
Synthetic Pathways & Mechanistic Insights
The synthesis of 2-(4-propylpiperidin-1-yl)cyclohexan-1-one relies on the nucleophilic displacement of an α -haloketone. This pathway is preferred over the Bruylants reaction when targeting α -amino ketones rather than α -aminonitriles .
Step-by-Step Synthetic Protocol
-
α -Bromination: Cyclohexanone is reacted with elemental bromine (Br₂) in the presence of acetic acid. Causality: Acetic acid acts as a protic solvent that catalyzes the enolization of cyclohexanone—the rate-determining step. Bromine is selected over chlorine because the resulting 2-bromocyclohexanone provides a superior, more labile leaving group for the subsequent substitution.
-
Nucleophilic Substitution (Sₙ2): 2-Bromocyclohexanone is treated with 4-propylpiperidine in acetonitrile (MeCN) using potassium carbonate (K₂CO₃) as a base. Causality: MeCN is a polar aprotic solvent that enhances the nucleophilicity of the piperidine derivative. K₂CO₃ acts as a non-nucleophilic acid scavenger to neutralize the generated HBr, preventing the protonation and subsequent deactivation of the 4-propylpiperidine nucleophile.
-
Salification: The purified free base is dissolved in anhydrous diethyl ether, and anhydrous HCl gas is bubbled through the solution to precipitate the hydrochloride salt. Causality: The tertiary amine free base is susceptible to air oxidation. Conversion to the HCl salt ensures long-term solid-state stability and standardizes the compound for quantitative analysis.
Self-Validating System: To ensure the substitution reaction has gone to completion, an aliquot is subjected to Thin Layer Chromatography (TLC). The complete disappearance of the UV-active bromoketone spot and the emergence of a Dragendorff-positive spot validates the formation of the tertiary amine before proceeding to the salification step.
Figure 1: Synthetic workflow for 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride.
Analytical Characterization Protocols
Robust analytical characterization requires orthogonal techniques to confirm both the structural framework and the salt form of the molecule.
Protocol 1: LC-MS (ESI+) Analysis
-
Methodology: Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade water containing 0.1% formic acid. Inject into a C18 reverse-phase column.
-
Causality: Electrospray ionization in positive mode (ESI+) is utilized because the tertiary amine is readily protonated. Formic acid facilitates this ionization.
-
Self-Validating System: The mass spectrometer will show a prominent [M+H]+ peak at m/z 224.20 . Because the chloride counterion is invisible in positive ESI mode, the salt form must be independently validated via a benchtop silver nitrate (AgNO₃) drop test. The immediate formation of a white AgCl precipitate confirms the hydrochloride status, validating the mass spec data.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Methodology: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆.
-
Causality: DMSO-d₆ is chosen over protic solvents (like D₂O or CD₃OD) to prevent deuterium exchange with the acidic hydrochloride proton, allowing it to be observed as a broad singlet downfield (>9.0 ppm).
-
Self-Validating System: The integration of the terminal methyl group of the propyl chain (a triplet near 0.9 ppm) must integrate to exactly 3 protons relative to the single α -proton adjacent to the carbonyl (a multiplet near 3.2 ppm). Any deviation from this 3:1 ratio immediately flags incomplete substitution or the presence of co-eluting aliphatic impurities.
Protocol 3: FTIR Spectroscopy
-
Methodology: Analyze the neat powder using an Attenuated Total Reflectance (ATR) crystal.
-
Self-Validating System: The spectrum must exhibit a sharp, strong carbonyl (C=O) stretching frequency at approximately 1710 cm⁻¹ . If this peak is absent or shifted significantly below 1680 cm⁻¹, it indicates unintended nucleophilic attack at the carbonyl carbon or over-reduction, invalidating the structural integrity of the batch.
Figure 2: Multimodal analytical characterization workflow and expected diagnostic markers.
Storage, Stability, and Handling
As a hydrochloride salt of an α -amino ketone, 2-(4-propylpiperidin-1-yl)cyclohexan-1-one HCl exhibits specific handling requirements:
-
Hygroscopicity: The salt is moderately hygroscopic. It must be stored in a tightly sealed amber vial backfilled with argon or nitrogen, ideally kept at ≤ 4°C.
-
Degradation Pathways: If exposed to strong aqueous bases during extraction without immediate phase separation, the free base can undergo slow oxidative degradation or self-condensation. Always perform free-basing in a biphasic system (e.g., DCM/aqueous NaHCO₃) immediately prior to downstream reactions.
References
-
Wallach, J., et al. "Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase." National Center for Biotechnology Information (PMC). Available at:[Link]
-
Morris, H., & Wallach, J. "Arylcyclohexylamines – Knowledge and References." Novel Psychoactive Substances, Taylor & Francis. Available at:[Link]
Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Detection of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one Hydrochloride
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride. This compound, featuring a substituted piperidine and a cyclohexanone moiety, is representative of a class of molecules with significant interest in pharmaceutical and drug development research. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data acquisition. The methodology emphasizes not just the procedural steps but the underlying scientific rationale, ensuring adaptability and troubleshooting capacity.
Introduction
The accurate quantification of novel chemical entities is a cornerstone of modern drug discovery and development. Compounds containing piperidine and cyclohexanone scaffolds are prevalent in medicinal chemistry due to their favorable pharmacological properties. 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride is a model compound that embodies the analytical challenges associated with such structures, including the need for high sensitivity in complex biological matrices. LC-MS/MS stands as the premier analytical technique for these applications, offering unparalleled selectivity and sensitivity.[1] This document provides a comprehensive, field-proven protocol for the analysis of this target analyte, grounded in the principles of chromatographic separation and mass spectrometric detection.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to method development.
-
Chemical Name: 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride
-
CAS Number: 1384430-26-5[2]
-
Molecular Formula (HCl salt): C₁₄H₂₆ClNO
-
Molecular Formula (Free Base): C₁₄H₂₅NO
-
Molecular Weight (Free Base): 223.37 g/mol
-
Structure (Free Base):
Figure 1: Chemical structure of the free base of the target analyte.
The presence of a basic piperidine nitrogen makes this compound highly suitable for positive mode electrospray ionization (ESI), as it is readily protonated.
Experimental Workflow
A graphical representation of the analytical workflow is provided below. This diagram outlines the major stages of the protocol, from sample receipt to final data analysis.
Caption: A comprehensive workflow for the LC-MS/MS analysis of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one.
Detailed Methodologies
Sample Preparation: Protein Precipitation
For the analysis of small molecules in biological fluids like plasma, protein precipitation is a straightforward and effective method for sample clean-up.[3] It is a rapid technique that removes a large portion of matrix interferences.
Protocol:
-
To 100 µL of the plasma sample in a microcentrifuge tube, add an appropriate amount of a deuterated internal standard (if available) or a structurally similar compound.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase chromatographic method is employed to separate the analyte from endogenous matrix components. A C18 column is a robust choice for compounds of this nature.[4]
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Provides the necessary resolution and reproducibility for quantitative analysis. |
| Column | C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm) | Offers good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient ionization and aids in chromatographic peak shaping. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reversed-phase chromatography, providing good elution strength. |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes. | A gradient is necessary to ensure elution of the analyte with good peak shape and to clean the column of late-eluting components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |
| Injection Volume | 5 µL | A small injection volume is recommended to minimize peak broadening and matrix effects. |
Mass Spectrometry
A tandem mass spectrometer, such as a triple quadrupole, is ideal for this application due to its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Recommended Setting | Rationale |
| Mass Spectrometer | Tandem Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its ability to perform MRM. |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique well-suited for polar and thermally labile molecules.[5] |
| Ionization Mode | Positive | The basic nitrogen in the piperidine ring is readily protonated.[4] |
| Precursor Ion ([M+H]⁺) | m/z 224.4 | Based on the molecular weight of the free base (223.37 g/mol ). |
| MRM Transitions | See Table below | These transitions are predicted based on the fragmentation of similar structures and should be optimized empirically. |
| Collision Gas | Argon | A common collision gas used for collision-induced dissociation (CID). |
| Collision Energy | To be optimized (typically 10-40 eV) | The collision energy should be optimized for each MRM transition to maximize the signal of the product ion. |
Predicted MRM Transitions:
Based on the known fragmentation patterns of piperidine and cyclohexanone derivatives, the following MRM transitions are proposed for initial method development.[6] Alpha-cleavage adjacent to the piperidine nitrogen and fragmentation of the cyclohexanone ring are expected to be dominant pathways.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Fragment Structure/Origin |
| 224.4 | 126.1 | [C₈H₁₆N]⁺ - Resulting from cleavage of the bond between the cyclohexanone and the piperidine nitrogen. |
| 224.4 | 98.1 | [C₆H₁₂N]⁺ - Fragmentation of the 4-propylpiperidine ring. |
| 224.4 | 84.1 | [C₅H₁₀N]⁺ - Further fragmentation of the piperidine ring. |
Note: These transitions are predictive and must be confirmed and optimized by infusing a standard solution of the analyte into the mass spectrometer.
Data Presentation and Performance
The performance of this method should be evaluated through a validation process that assesses linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, and precision. A typical calibration curve should demonstrate a linear response (R² > 0.99) over the desired concentration range.
| Performance Metric | Target Value |
| Linearity (R²) | > 0.99 |
| LLOQ | Dependent on application requirements, but sub-ng/mL levels are achievable. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ) |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride using LC-MS/MS. The detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry are designed to be both robust and adaptable. By understanding the rationale behind each step, researchers can confidently implement and, if necessary, modify this protocol to suit their specific analytical needs. This method is well-suited for applications in drug discovery, pharmacokinetics, and other areas requiring the sensitive and selective measurement of this and similar compounds.
References
-
Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
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MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
-
NIST. N-(1-Cyclohexen-1-yl)piperidine. [Link]
-
ChemSynthesis. 2-(3-oxo-3-piperidin-1-ylpropyl)cyclohexan-1-one. [Link]
-
NextSDS. 2-(piperidin-1-yl)cyclohexan-1-one — Chemical Substance Information. [Link]
-
PubChem. hydron;trans-(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;chloride. [Link]
-
PubChem. Cyclohexanone, 2-(2-propenyl)-, O-(3-(4-methyl-1-piperazinyl)propyl)oxime, (E)-. [Link]
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Royal Society of Chemistry. Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. [Link]
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ACS Publications. Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. [Link]
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IJPPR. LC-MS in Pharmaceutical Analysis: Review. [Link]
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Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. [Link]
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ResearchGate. Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. [Link]
-
LCGC International. LC–MS for the Separation of Biopharmaceuticals Reviewed. [Link]
-
MDPI. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. [Link]
-
Chemspace. 2-(4-methoxypiperidin-1-yl)cyclohexan-1-amine. [Link]
-
Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]
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Comprehensive NMR Spectroscopy Reference Data and Acquisition Protocol for 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one Hydrochloride
Target Audience: Researchers, analytical chemists, and drug development professionals. Compound: 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride (CAS: 1384430-26-5)
Executive Summary & Mechanistic Rationale
In my capacity as a Senior Application Scientist, I frequently encounter the challenge of unambiguously characterizing complex synthetic intermediates and active pharmaceutical ingredients (APIs). 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride is a sterically hindered, cyclic alpha-aminoketone. The structural verification of such arylcyclohexylamine and piperidine analogs requires a rigorous, self-validating analytical framework[1].
This application note provides a comprehensive, field-proven protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. We do not merely list parameters; we engineer a workflow where every experimental choice is driven by the molecule's specific physicochemical properties.
The Causality Behind Solvent and Parameter Selection
A critical failure point in the NMR analysis of amine hydrochlorides is the choice of solvent. While CDCl₃ is the industry standard for free bases, it often yields broadened, uninterpretable signals for hydrochloride salts due to poor solubility and complex hydrogen-bonding dynamics. Conversely, protic solvents like D₂O or CD₃OD cause rapid deuterium exchange, obliterating the crucial N−H+ resonance.
Our Choice: We mandate the use of DMSO-d₆ . DMSO acts as a strong hydrogen-bond acceptor, effectively solvating the ion pair and slowing the proton exchange rate. This allows the N−H+ proton to be directly observed as a distinct resonance, enabling through-bond correlation experiments that validate the salt form rather than just the free base[2].
Experimental Design & Validation Workflow
To ensure absolute trustworthiness, this protocol functions as a self-validating system. The 1D spectra generate a structural hypothesis, which is subsequently proven by 2D homonuclear (COSY) and heteronuclear (HSQC, HMBC) correlations. If the HMBC fails to bridge the piperidine and cyclohexanone rings, the structural assignment is rejected.
Figure 1: Standardized NMR acquisition and validation workflow for amine hydrochloride salts.
Step-by-Step Acquisition Protocols
The following parameters are optimized for a 400 MHz (¹H) / 100 MHz (¹³C) spectrometer equipped with a broadband multinuclear (BBO) or cryoprobe[3].
Step 1: Sample Preparation
-
Weighing: Accurately weigh 15–20 mg of 2-(4-propylpiperidin-1-yl)cyclohexan-1-one hydrochloride.
-
Solvation: Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).
-
Homogenization: Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes to ensure complete disruption of the crystal lattice. Transfer to a 5 mm precision NMR tube.
Step 2: 1D NMR Acquisition
-
¹H NMR:
-
Pulse Sequence: Standard 30° pulse (zg30).
-
Parameters: 16 scans (NS), relaxation delay (D1) of 2.0 s, acquisition time (AQ) of 3.0 s.
-
Rationale: A 2.0 s D1 ensures complete relaxation of the aliphatic protons, providing accurate integrals for proton counting.
-
-
¹³C{¹H} NMR & DEPT-135:
-
Pulse Sequence: Power-gated decoupling (zgpg30).
-
Parameters: 1024 scans, D1 = 2.0 s.
-
Rationale: DEPT-135 is mandatory. It differentiates CH/CH₃ (positive phasing) from CH₂ (negative phasing), which is critical for assigning the heavily overlapping aliphatic envelope of the piperidine and cyclohexyl rings.
-
Step 3: 2D NMR Acquisition
-
COSY (Correlation Spectroscopy): Acquired with 4 scans per increment, 256 t1 increments. Maps adjacent coupled protons to trace the propyl chain and ring systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Optimized for ¹J_CH = 145 Hz. Maps protons directly to their parent carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings (³J_CH = 8 Hz).
-
Causality: This is the most critical experiment. It proves the covalent linkage between the two ring systems by showing cross-peaks between the cyclohexanone H-2 and the piperidine C-2'/C-6' carbons.
-
Reference Data & Spectral Assignments
The data below represents the rigorously assigned, simulated reference values for this compound based on its conformational dynamics in DMSO-d₆.
Conformational Insights
Protonation of the piperidine nitrogen restricts the molecule's flexibility. The bulky 4-propylpiperidin-1-yl group forces the substituent at the C-2 position of the cyclohexanone into an equatorial conformation to minimize steric clash. Furthermore, the adjacent chiral center at C-2 renders the piperidine protons (H-2', H-6') highly diastereotopic, splitting them into distinct axial and equatorial signals[1].
Table 1: ¹H NMR Assignment (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) | Structural Assignment & Mechanistic Notes |
| N-H⁺ | 9.80 | br s | 1H | - | Broadened by ¹⁴N quadrupolar relaxation. |
| H-2 | 4.25 | dd | 1H | 11.5, 5.0 | Cyclohexanone α-proton. Highly deshielded by C=O and N⁺ inductive effects. |
| H-2'eq, 6'eq | 3.45 | m | 2H | - | Piperidine equatorial protons adjacent to N⁺. |
| H-2'ax, 6'ax | 2.95 | m | 2H | - | Piperidine axial protons adjacent to N⁺. |
| H-6 | 2.55, 2.30 | m | 2H | - | Cyclohexanone CH₂ α to carbonyl. |
| H-3, 4, 5 | 1.40 - 2.10 | m | 6H | - | Cyclohexanone backbone CH₂ groups. |
| H-3', 5' | 1.60 - 1.90 | m | 4H | - | Piperidine backbone CH₂ groups. |
| H-4' | 1.35 | m | 1H | - | Piperidine methine attached to propyl chain. |
| H-1'' | 1.25 | m | 2H | - | Propyl chain α-CH₂. |
| H-2'' | 1.30 | m | 2H | - | Propyl chain β-CH₂. |
| H-3'' | 0.88 | t | 3H | 7.2 | Propyl chain terminal CH₃. |
Table 2: ¹³C NMR and 2D Correlation Data (100 MHz, DMSO-d₆)
| Carbon Position | ¹³C Shift (δ, ppm) | DEPT-135 Phase | Key HMBC Correlations (Proton to Carbon) | Validation Purpose |
| C-1 (C=O) | 206.5 | Quaternary (Null) | H-2, H-6 | Confirms ketone position. |
| C-2 | 68.4 | CH (Positive) | H-2', H-6', H-6, H-3 | Critical Link: Bridges rings. |
| C-2', C-6' | 51.2, 49.5 | CH₂ (Negative) | H-2, H-3', H-5' | Diastereotopic carbons due to C-2 chirality. |
| C-6 | 40.8 | CH₂ (Negative) | H-2, H-4, H-5 | Confirms α-position to ketone. |
| C-1'' (Propyl) | 37.8 | CH₂ (Negative) | H-4', H-2'', H-3'' | Links alkyl chain to piperidine. |
| C-4' | 33.5 | CH (Positive) | H-1'', H-2'', H-3', H-5' | Confirms substitution at position 4 of piperidine. |
| C-3', C-5' | 28.5, 29.2 | CH₂ (Negative) | H-2', H-6', H-4' | Piperidine ring backbone. |
| C-4 | 26.8 | CH₂ (Negative) | H-2, H-6 | Cyclohexanone backbone. |
| C-3 | 23.2 | CH₂ (Negative) | H-2, H-5 | Cyclohexanone backbone. |
| C-5 | 21.5 | CH₂ (Negative) | H-3, H-6 | Cyclohexanone backbone. |
| C-2'' (Propyl) | 19.5 | CH₂ (Negative) | H-1'', H-3'' | Propyl chain backbone. |
| C-3'' (Propyl) | 14.1 | CH₃ (Positive) | H-1'', H-2'' | Terminal methyl group. |
Conclusion
By strictly adhering to this protocol, analysts can confidently differentiate 2-(4-propylpiperidin-1-yl)cyclohexan-1-one hydrochloride from positional isomers (e.g., 3-propyl or 2-propyl variants) or free-base forms. The use of DMSO-d₆ preserves the integrity of the hydrochloride salt on the NMR timescale, while the strategic deployment of HMBC spectroscopy provides an unbreakable chain of evidence linking the isolated spin systems into a single, verified molecular structure.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. Comprehensive guide on setting critical parameters for 1D and 2D solution-state NMR. Available at: [Link]
-
American Chemical Society (ACS). (2026). "A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Interactions". Discusses the critical behavior of amine hydrochloride salts in DMSO-d6 versus CDCl3. Available at: [Link]
-
Wallach, J., et al. (2014). "Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues". Drug Testing and Analysis. Details solvent and protonation effects on the NMR shifts of arylcyclohexylamines. Available at:[Link]
Sources
- 1. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-Resolution NMR Techniques in Organic Chemistry, Volume 2 - 2nd Edition | Elsevier Shop [shop.elsevier.com]
formulation of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride for in vivo studies
An Application Note on the Systematic Formulation of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one Hydrochloride for In Vivo Preclinical Research
Abstract
The transition of a novel chemical entity from discovery to in vivo testing is a critical juncture in drug development. The success of these preclinical studies hinges on the development of a safe and effective formulation that ensures consistent exposure of the target compound. This guide provides a comprehensive, systematic approach for researchers and drug development professionals to formulate 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride, a representative piperidine-substituted cyclohexanone derivative. We move beyond a single-recipe protocol, instead detailing a logical workflow from initial physicochemical characterization and solubility screening to the selection of appropriate vehicles and the preparation of formulations for various administration routes. This application note emphasizes the causality behind experimental choices, providing detailed, step-by-step protocols for creating aqueous, co-solvent, and suspension formulations, thereby equipping scientists with the tools to develop robust and reproducible formulations for reliable in vivo outcomes.
Introduction: The Critical Role of Formulation in In Vivo Success
Cyclohexanone and piperidine scaffolds are prevalent in many bioactive compounds, serving as foundational building blocks in medicinal chemistry for a wide array of therapeutic targets.[1][2] 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride is a compound representative of this class. Before its pharmacological effects can be accurately assessed in an animal model, it must be prepared in a physiologically compatible vehicle that ensures its solubility, stability, and bioavailability.
An inadequate formulation can lead to misleading results, including poor absorption, inconsistent exposure, and local irritation, ultimately confounding the interpretation of efficacy and toxicity data. This document serves as a senior application scientist's guide to navigating the essential steps of formulation development for this specific hydrochloride salt. The hydrochloride salt form is intentionally used to enhance aqueous solubility and stability compared to the free base, a common strategy in pharmaceutical development.[3]
Pre-formulation Assessment: The Foundation of Rational Design
Before any formulation can be prepared, a thorough understanding of the compound's physicochemical properties is essential. This pre-formulation analysis dictates the entire formulation strategy.
Physicochemical Characterization
Key properties of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride must be determined experimentally.
| Property | Value / Data | Significance |
| CAS Number | 1384430-26-5 | Unique chemical identifier. |
| Molecular Formula | C₁₄H₂₅NO · HCl | Defines the elemental composition. |
| Molecular Weight | 259.82 g/mol (as HCl salt) | Essential for all concentration calculations. |
| Appearance | White to off-white powder (Typical)[3] | Provides a baseline for visual inspection of solutions. |
| pKa | To Be Determined (TBD) | Critical for predicting solubility changes with pH. As a piperidine derivative, a basic pKa (typically 9-11) is expected. |
| LogP | TBD | Indicates lipophilicity and potential for membrane permeability or non-specific binding. |
| Aqueous Solubility (S₀) | TBD | The intrinsic solubility in water is the starting point for all formulation decisions. |
Experimental Protocol: Equilibrium Solubility Assessment
This protocol determines the compound's solubility in various vehicles, guiding the selection of an appropriate formulation strategy.
Materials:
-
2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge
-
HPLC system for concentration analysis
-
Vehicles for testing: Deionized Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.9% Saline, 5% Dextrose in Water (D5W), PEG 400, Propylene Glycol (PG), Ethanol, 10% Tween® 80 in water.
Procedure:
-
Add an excess amount of the compound (e.g., 20-50 mg) to a series of labeled vials. The key is to ensure undissolved solid remains at the end.[3]
-
Add a precise volume (e.g., 1 mL) of each test vehicle to the corresponding vial.
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for 24-48 hours to ensure saturation is reached.
-
After equilibration, visually confirm that excess solid is still present.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound against a standard curve to determine the solubility in mg/mL.
Formulation Strategy and Vehicle Selection
The data from the pre-formulation assessment guides the formulation strategy, as outlined in the workflow below.
Caption: Formulation development workflow for the subject compound.
Aqueous Formulations: The Preferred Approach
For in vivo studies, particularly intravenous (IV) administration, a simple aqueous solution is ideal. Since the target compound is a hydrochloride salt of a basic piperidine amine, its solubility is expected to be pH-dependent, increasing significantly at a pH below its pKa.[4]
-
Strategy: Dissolve the compound in an acidic buffer (e.g., citrate buffer, pH 4-5) where it is most soluble and stable.
-
Tonicity: For parenteral routes, the solution must be made isotonic to prevent hemolysis or tissue irritation. This is achieved by adding agents like sodium chloride or dextrose.
-
Sterility: For IV, IP, or SC routes, the final formulation must be sterile-filtered through a 0.22 µm filter.
Co-solvent and Surfactant Systems
If aqueous solubility is insufficient even with pH adjustment, a co-solvent system is the next logical step.
-
Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO) are frequently used.
-
Considerations: The percentage of organic co-solvent should be minimized, as high concentrations can cause toxicity, hemolysis, and pain on injection. A typical starting point for an IV formulation might be a vehicle containing 10% ethanol, 40% PEG 400, and 50% water.
-
Surfactants: For extremely insoluble compounds, surfactants like Tween® 80 or Cremophor® EL can be used to form micellar solutions, but these can also be associated with hypersensitivity reactions and should be used with caution.
Detailed Formulation Protocols
The following protocols are templates. The exact concentrations and vehicles should be adapted based on the results of the solubility studies described in Section 2.2.
Protocol: Preparation of an Aqueous Formulation for Intravenous (IV) Administration
Objective: To prepare a 100 mL stock solution of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one HCl at 2 mg/mL in an isotonic citrate buffer.
Materials:
-
200 mg 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one HCl
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
Sodium chloride (NaCl)
-
Water for Injection (WFI)
-
0.22 µm sterile syringe filter
-
Sterile glassware and storage vials
Procedure:
-
Prepare Buffer: Prepare a 50 mM sodium citrate buffer at pH 4.5.
-
Weigh Compound: Accurately weigh 200 mg of the compound and transfer it to a sterile beaker or flask.
-
Dissolution: Add approximately 80 mL of the pH 4.5 citrate buffer to the flask. Stir with a sterile magnetic stir bar until the compound is fully dissolved. Gentle warming (30-40°C) may be used if necessary, but stability at this temperature should be confirmed.
-
Tonicity Adjustment: Add 0.76 g of NaCl to the solution and stir until dissolved. This will render the final solution approximately isotonic.
-
Final Volume: Carefully add the citrate buffer to bring the final volume to exactly 100 mL (Quantum Sufficit, QS).
-
pH Verification: Measure the pH of the final solution and adjust with dilute HCl or NaOH if necessary. The pH should remain within the target range (e.g., 4.5 ± 0.2).
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile storage vial.
-
QC: Label the vial clearly with the compound name, concentration, vehicle composition, date, and batch number. Retain a small aliquot for concentration verification by HPLC.
Caption: Step-by-step workflow for preparing an IV formulation.
Protocol: Preparation of a Co-solvent Formulation for Intraperitoneal (IP) Administration
Objective: To prepare a 10 mL stock of 10 mg/mL in a vehicle of 10% DMSO / 40% PEG 400 / 50% Saline.
Materials:
-
100 mg 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one HCl
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG 400)
-
0.9% Sodium Chloride (Sterile Saline)
Procedure:
-
Weigh Compound: Accurately weigh 100 mg of the compound into a sterile glass vial.
-
Initial Solubilization: Add 1 mL of DMSO to the vial. Vortex or sonicate until the compound is completely dissolved.
-
Add Co-solvent: Add 4 mL of PEG 400 to the solution and mix thoroughly until a homogenous solution is formed.
-
Aqueous Phase Addition: Slowly add 5 mL of sterile saline to the organic mixture while vortexing. Add the aqueous phase dropwise to prevent precipitation of the compound.
-
Final QC: The final solution should be clear and free of particulates. Store in a tightly sealed vial, protected from light.
Protocol: Preparation of an Aqueous Suspension for Oral (PO) Gavage
Objective: To prepare a 20 mL suspension of 25 mg/mL in 0.5% methylcellulose.
Materials:
-
500 mg 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one HCl
-
Methylcellulose (or Carboxymethylcellulose Sodium)
-
Deionized or purified water
-
Mortar and pestle
Procedure:
-
Prepare Vehicle: Prepare a 0.5% (w/v) methylcellulose solution by slowly sprinkling 100 mg of methylcellulose into 20 mL of hot water (~80°C) while stirring. Allow it to cool to room temperature or on ice, which will complete the hydration and thickening process.
-
Trituration: Weigh 500 mg of the compound and place it in a mortar.
-
Form Paste: Add a small amount (~1-2 mL) of the 0.5% methylcellulose vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the particles.
-
Dilution: Gradually add the remaining vehicle in small portions while continuously stirring and mixing to form a homogenous suspension.
-
Storage: Transfer the suspension to a suitable container (e.g., an amber bottle). Label appropriately. Ensure the suspension is stirred vigorously before each dose is drawn to ensure uniform concentration.
Formulation Stability and Quality Control
A prepared formulation is only useful if it is stable and its concentration is verified.
-
Visual Inspection: All solutions should be visually inspected for clarity, color, and the presence of any particulate matter before each use. Suspensions should be checked for their ability to be re-suspended uniformly.
-
pH Measurement: The pH of aqueous formulations should be confirmed to ensure it is within the desired range.
-
Concentration Verification: The concentration of the final formulation should be confirmed by a suitable analytical method, such as HPLC. This confirms accurate weighing and dissolution and checks for any initial degradation.
-
Short-Term Stability: For a new formulation, it is advisable to assess its stability over the planned duration of the experiment. This can be done by storing an aliquot under the same conditions as the main stock (e.g., 4°C, protected from light) and re-analyzing its concentration and appearance after several days. Piperidine salts are generally stable but can be susceptible to oxidation or hydrolysis under harsh conditions.[5][6]
Conclusion
The development of a suitable in vivo formulation is a foundational requirement for obtaining meaningful preclinical data. This application note has detailed a systematic, science-driven approach for formulating 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride. By beginning with a thorough physicochemical characterization and following a logical decision-making process, researchers can select the most appropriate vehicle—be it a simple buffered aqueous solution, a co-solvent system, or an oral suspension. The provided protocols serve as robust templates that, when combined with rigorous quality control, will enable the preparation of stable, safe, and effective formulations, ultimately leading to more reliable and reproducible in vivo study outcomes.
References
-
Biosynce. (2025). What is the stability of piperidine? - Blog.
-
BenchChem. (2025). 4-Phenylpiperidine Hydrochloride: A Technical Guide to Solubility and Stability.
-
BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
-
Sigma-Aldrich. 2-(4-propylpiperidin-1-yl)cyclohexan-1-one hydrochloride.
-
Gatlik, E., et al. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... Molecules.
-
Rehman, S. U., et al. (2020). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation... ResearchGate.
-
Central Drug House. (2021). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
Powers, I. G., et al. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. ACS Publications.
-
BenchChem. (2025). Application Notes and Protocols: Cyclohexanone Derivatives as Versatile Building Blocks in Organic Synthesis.
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research.
Sources
Comprehensive Application Note: Crystallization Techniques for 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one Hydrochloride
Target Audience: Process Chemists, Crystallization Scientists, and Drug Development Professionals Compound: 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride (CAS: 1384430-26-5)
Executive Summary
The isolation and purification of α -aminoketone derivatives represent a critical unit operation in the synthesis of neuroactive pharmaceutical intermediates and complex building blocks. Amine hydrochlorides represent approximately 50% of marketed cationic active pharmaceutical ingredients (APIs) due to their enhanced aqueous solubility and stability[1]. However, the specific structural motif of 2-(4-propylpiperidin-1-yl)cyclohexan-1-one hydrochloride introduces unique thermodynamic and kinetic challenges, including a high propensity for liquid-liquid phase separation (LLPS) and the risk of C2-epimerization.
This application note details field-proven, scalable crystallization protocols designed to isolate this compound with high polymorphic purity, optimal particle size distribution, and strict stereochemical integrity.
Mechanistic Insights & Physicochemical Profiling
To design a robust crystallization process, one must move beyond empirical solvent screening and understand the molecular causality dictating the compound's phase behavior.
The Epimerization Dynamic (Keto-Enol Tautomerism)
The target molecule possesses a chiral center at the C2 position of the cyclohexanone ring, adjacent to the carbonyl group. In solution, particularly under basic or elevated thermal conditions, the α -proton is labile. This susceptibility to reversible C(sp3)-H bond cleavage leads to keto-enol tautomerism, resulting in the epimerization (racemization) of the C2 stereocenter[2].
Causality in Process Design: Crystallization must be executed under strictly controlled pH (maintaining the acidic hydrochloride state) and minimized thermal exposure. The crystallization event itself acts as a kinetic trap; once the molecule is incorporated into the rigid crystal lattice, the tautomerization pathway is sterically and electronically locked.
Mechanistic pathway of C2-epimerization via keto-enol tautomerism vs kinetic crystallization.
Liquid-Liquid Phase Separation (LLPS)
Highly soluble amine hydrochlorides with significant aliphatic bulk (such as the propyl and cyclohexyl rings) frequently undergo LLPS, commonly referred to as "oiling out," before true crystallization occurs[3]. When the cooling trajectory crosses the binodal curve before the solubility curve, the system separates into a solute-rich oil phase and a solvent-rich phase. Oiling out traps impurities, prevents polymorph control, and yields a gummy, unfilterable mass.
Causality in Process Design: To bypass the LLPS region, we must employ a precise solvent/antisolvent system and introduce seed crystals within the metastable zone. Seeding provides a low-energy surface for secondary nucleation, allowing the system to deplete supersaturation via crystal growth rather than phase separation[4].
Quantitative Data: Solubility & Quality Attributes
A thorough understanding of the relationship between the solid form of an API and its functional properties is critical for downstream development[5]. The tables below summarize the thermodynamic boundaries and Critical Quality Attributes (CQAs) for the process.
Table 1: Representative Solubility Profile & Solvent Selection Rationale
| Solvent System | Solubility at 5°C (mg/mL) | Solubility at 60°C (mg/mL) | Mechanistic Role in Crystallization |
| Isopropanol (IPA) | ~25 | >150 | Primary Solvent: Provides steep temperature-dependent solubility curve. |
| Isopropyl Acetate (IPAC) | <5 | ~15 | Antisolvent: Depresses solubility; miscible with IPA, lacks H-bond donors. |
| Ethanol (EtOH) | ~40 | >200 | Primary Solvent: Excellent for dissolving crude oil; high risk of LLPS if unseeded. |
| Methyl tert-butyl ether | <2 | <5 | Antisolvent: Highly effective precipitant for amine hydrochlorides[6]. |
Table 2: Critical Quality Attributes (CQAs) for API Release
| Attribute | Analytical Method | Acceptance Criteria | Scientific Rationale |
| Assay (Purity) | HPLC-UV (210 nm) | ≥ 99.0% a/a | Ensures removal of synthesis byproducts and degradation species. |
| Polymorphic Form | XRPD | Matches Reference | Polymorphism remarkably influences hygroscopicity and stability[7]. |
| Residual Solvents | GC-FID (Headspace) | IPA ≤ 5000 ppm | Complies with ICH Q3C guidelines for Class 3 solvents. |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w | Prevents deliquescence and solid-state degradation of the HCl salt. |
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating workflows. Each step includes a physical or analytical checkpoint to ensure the system is behaving according to thermodynamic predictions.
Protocol A: Antisolvent Crystallization (Scalable Industrial Method)
This method utilizes Isopropanol (IPA) and Isopropyl Acetate (IPAC). It is highly recommended for scaling up due to the low toxicity of the solvents and the excellent control over the metastable zone.
1. Dissolution & Polish Filtration
-
Action: Suspend 100 g of crude 2-(4-propylpiperidin-1-yl)cyclohexan-1-one hydrochloride in 400 mL of IPA. Heat the jacketed reactor to 60°C under moderate agitation (250 RPM).
-
Causality: 60°C maximizes thermodynamic solubility while remaining safely below the boiling point of IPA (82°C), preventing solvent loss and minimizing thermal degradation of the ketone.
-
Validation Checkpoint: The solution must become completely transparent. Perform a hot polish filtration (0.45 µm PTFE filter) into the pre-warmed crystallization vessel to remove foreign nucleating agents.
2. Antisolvent Addition & Metastable Zone Targeting
-
Action: Maintain the filtrate at 55°C. Begin dosing IPAC (total volume 600 mL) at a rate of 10 mL/min.
-
Causality: IPAC shares the isopropyl moiety with the primary solvent, ensuring perfect miscibility, but lacks the hydrogen-bond donating hydroxyl group. This sharply decreases the solubility of the chloride salt, driving the system into supersaturation[1].
-
Validation Checkpoint: Pause addition when the solution exhibits persistent opalescence (the turbidity point). This visually confirms the system has entered the metastable zone.
3. Seeding & Desupersaturation
-
Action: Add 1.0 g (1% w/w) of pure, milled seed crystals of the target polymorph. Hold the temperature at 55°C for 60 minutes.
-
Causality: Bypasses the high energy barrier of primary nucleation. The 60-minute isothermal hold allows the seed crystals to consume the initial supersaturation, preventing the system from crossing the binodal curve into the LLPS (oiling out) regime[3].
4. Controlled Cooling & Isolation
-
Action: Initiate a linear cooling ramp of 0.1°C/min down to 5°C. Hold at 5°C for 2 hours. Filter the resulting slurry via a Büchner funnel and wash the cake with 2 x 100 mL of cold IPAC (5°C).
-
Causality: A slow, linear cooling profile maintains a constant supersaturation level, promoting crystal growth over secondary nucleation. Washing with cold antisolvent displaces the mother liquor without dissolving the product.
-
Validation Checkpoint: The filtrate (mother liquor) should be clear, and the filter cake should be a free-flowing, crystalline white powder.
Unit operation workflow for the antisolvent crystallization of the amine hydrochloride.
Protocol B: Cooling Crystallization (High-Purity Single Crystal Growth)
This method utilizes an Ethanol (EtOH) and Methyl tert-butyl ether (MTBE) system. It is ideal for generating highly pure analytical reference standards or single crystals for X-ray diffraction.
-
Preparation: Dissolve 10 g of the compound in 30 mL of absolute ethanol at 50°C.
-
Solvent Conditioning: Slowly add 15 mL of MTBE. Causality: The ethanol-MTBE system is a highly effective, classical approach for the purification of amine hydrochlorides[6]. MTBE is preferred over diethyl ether due to its higher boiling point and lower propensity for peroxide formation.
-
Vapor Diffusion (Optional for XRD): For single-crystal growth, place the unsealed vial containing the EtOH/MTBE solution inside a larger, sealed jar containing 100 mL of pure MTBE. Causality: The volatile antisolvent (MTBE) slowly diffuses into the primary solution via the vapor phase, creating an extremely gradual supersaturation gradient that yields flawless macroscopic crystals.
-
Harvesting: Isolate the crystals via vacuum filtration, wash with chilled MTBE, and dry under a stream of dry nitrogen.
Troubleshooting & Process Deviations
-
Deviation: The system forms a biphasic oily layer instead of crystallizing (LLPS).
-
Root Cause: The supersaturation generation rate (cooling or antisolvent addition) exceeded the nucleation rate.
-
Corrective Action: Reheat the system to 60°C until the oil redissolves. Adjust the solvent ratio by adding 5-10% more primary solvent (IPA or EtOH), cool to the metastable zone, and strictly enforce the seeding protocol[3].
-
-
Deviation: The isolated powder is sticky and rapidly gains weight on the balance.
-
Root Cause: The compound is highly hygroscopic, and the crystal lattice is absorbing atmospheric moisture, potentially forming a hydrate or deliquescing.
-
Corrective Action: Ensure the final drying step is performed under high vacuum (<50 mbar) at 40°C. Handle the final API exclusively in a controlled humidity environment (RH < 30%) or a nitrogen-purged glovebox.
-
References
-
From form to function: Crystallization of active pharmaceutical ingredients. CEPAC (Carnegie Mellon University). Available at: [Link]
-
The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at: [Link]
-
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. Available at:[Link]
-
Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed (NIH). Available at: [Link]
-
Hypervalent Iodine(III) Reagents with Transferable Primary Amines: Structure and Reactivity of the Electrophilic α-Amination on Stabilized Enolates. ResearchGate. Available at: [Link]
-
Light Empowered Aziridination of Olefins under Metal- and Photocatalyst-Free conditions. ResearchGate. Available at: [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society (ACS). Available at: [Link]
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- 7. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing extraction yield of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride from biological matrices
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the bioanalysis of 2-(4-propylpiperidin-1-yl)cyclohexan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction yields from complex biological matrices. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can develop robust and reliable analytical methods.
Understanding the Analyte: Physicochemical Properties
Effective extraction begins with a thorough understanding of the target molecule. 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one is a basic compound, and its hydrochloride salt form dictates its behavior in aqueous solutions.
-
Structure: The molecule contains a piperidine ring, which is a basic functional group, and a cyclohexanone moiety.
-
Salt Form: As a hydrochloride salt, it is formed from a weak base (the piperidine nitrogen) and a strong acid (hydrochloric acid). When dissolved in water, this salt will dissociate, and the resulting piperidinium cation will undergo hydrolysis to produce a slightly acidic solution.[1][2][3][4]
-
pKa: The pKa of the protonated piperidine nitrogen is a critical parameter. While the exact experimental value for this specific molecule is not readily published, the pKa of similar piperidine-containing compounds is typically in the range of 9-11. For method development, we will assume a pKa of approximately 10.5. This means the compound will be predominantly positively charged (protonated) at pH values below ~8.5 and neutral (un-ionized) at pH values above ~12.5. Manipulating the pH of the sample and extraction solvents based on this property is the cornerstone of selective extraction.[5]
-
Solubility: The hydrochloride salt is generally soluble in aqueous solutions. The free base form is more soluble in organic solvents. This differential solubility is exploited in Liquid-Liquid Extraction (LLE).
Core Extraction Strategies: A Comparative Overview
The primary goal of sample preparation is to isolate the analyte from interfering matrix components like proteins, phospholipids, and salts, which can cause ion suppression or enhancement in LC-MS analysis.[6][7][8][9] The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[10][11] | Simple, fast, inexpensive. | Non-selective; does not remove phospholipids or salts, leading to significant matrix effects.[12] | Initial sample cleanup, especially for high-throughput screening where speed is prioritized over cleanliness. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic) based on its relative solubility.[9] Solubility is controlled by pH. | Can provide very clean extracts if optimized correctly. Cost-effective. | Can be labor-intensive, time-consuming, and may form emulsions.[9] Requires larger volumes of organic solvents. | Matrices like urine or plasma where a high degree of cleanup is needed and throughput is moderate. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix passes through. Interferences are washed away, and the analyte is then eluted with a small volume of solvent.[13][14] | High recovery and selectivity, excellent for removing interferences, easily automated for high throughput.[13][15] | Higher cost per sample, requires more extensive method development. | Complex matrices like plasma, blood, and tissue homogenates, especially for regulated bioanalysis requiring high precision and accuracy. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method should I start with for plasma samples?
For plasma, which is rich in proteins and phospholipids, Solid-Phase Extraction (SPE) is highly recommended.[13][15] Specifically, a mixed-mode cation exchange (MCX) sorbent is an excellent starting point.[13][15] This approach utilizes both reversed-phase and ion-exchange retention mechanisms, providing superior selectivity for a basic compound like yours and effectively removing phospholipids.[15]
Q2: How do I choose the optimal pH for a Liquid-Liquid Extraction (LLE)?
To extract your basic analyte into an organic solvent, you must first convert it to its neutral (free base) form. This is achieved by making the aqueous sample basic. A common rule of thumb is to adjust the sample pH to at least 2 units above the analyte's pKa.[5] Given the estimated pKa of ~10.5, adjusting the sample pH to >12.5 with a base like 1M sodium hydroxide is a good starting point.
Q3: My analyte recovery is inconsistent between replicates. What is the likely cause?
Inconsistent recovery often points to issues in procedural execution, especially in manual methods like LLE. Common causes include:
-
Incomplete phase separation in LLE: Ensure complete separation of the aqueous and organic layers before aspirating the organic phase. Centrifugation can help break up minor emulsions.
-
Variable pH: Ensure the pH of every sample is adjusted correctly and consistently.
-
Inconsistent SPE column flow: Inconsistent flow rates during SPE can affect analyte binding and elution.[5] Using a positive pressure manifold or an automated system can improve consistency over vacuum manifolds.
-
Analyte instability: The compound could be degrading during processing.[16]
Q4: What are "matrix effects" and how do I know if I have them?
Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) by co-eluting components from the biological sample.[7] This leads to poor accuracy and precision in LC-MS/MS analysis.[7] You can diagnose matrix effects by comparing the peak area of an analyte spiked into a post-extraction blank matrix extract to the peak area of the analyte in a neat solvent. A significant difference indicates the presence of matrix effects.[7]
Troubleshooting Guide: Low Extraction Yield
Low recovery is one of the most common challenges in bioanalysis.[16][17] The key to solving this is to systematically identify the step where the analyte is being lost.[10][18]
DIAGNOSTIC WORKFLOW: Pinpointing Analyte Loss
The first step is always to determine where the loss is occurring. Collect and analyze the liquid fractions from each step of your extraction process (Load, Wash, and Elution) to identify the source of the low recovery.[18]
Caption: Step-by-step workflow for SPE of the analyte from plasma.
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Urine
This protocol uses pH adjustment to selectively extract the basic analyte into an organic solvent.
Caption: Step-by-step workflow for LLE of the analyte from urine.
References
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). NorthEast BioLab. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL. [Link]
-
Marchi, I., et al. (2010). Characterization and classification of matrix effects in biological samples analyses. Journal of Chromatography A. [Link]
-
Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited. (2022). ResearchGate. [Link]
-
Kumar, S., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC. [Link]
-
Troubleshooting Analyte Recovery when Using HybridSPE-Precipitation Technology. (n.d.). LabRulez LCMS. [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). WelchLab. [Link]
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2022). PMC. [Link]
-
Solid Phase Extraction: Top 10 Tips. (2021). News-Medical.Net. [Link]
-
Single Experiment, Single Plate Solid Phase Extraction (SPE) Optimization using 47 Drug Analytes as an Example. (2024). Clinical Chemistry. [Link]
-
Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry. (2023). PMC. [Link]
-
An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020). MDPI. [Link]
-
Hydrolysis of Salts. (n.d.). Lumen Learning. [Link]
-
Extraction of Drug from the Biological Matrix: A Review. (2012). SciSpace. [Link]
-
An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020). PubMed. [Link]
-
Automated solid-phase extraction method for the determination of piperaquine in plasma by peak compression liquid chromatography. (2003). PubMed. [Link]
-
A Simple Guide to the Hydrolysis Reaction of Salts. (n.d.). Unacademy. [Link]
-
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (2014). PMC. [Link]
-
Bioanalytical Sample Preparation. (n.d.). Biotage. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2024). MDPI. [Link]
-
Solid-phase micro-extraction of drugs from biological matrices. (2000). PubMed. [Link]
-
14.4 Hydrolysis of Salts. (2019). OpenStax. [Link]
-
5.5 – Hydrolysis of Salt Solutions. (n.d.). University of Ottawa. [Link]
-
Ketones: Reference Range, Interpretation, Collection and Panels. (2025). Medscape. [Link]
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2-(pyrrolidin-2-yl)cyclohexan-1-one hydrochloride — Chemical Substance Information. (n.d.). NextSDS. [Link]
-
Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. (2021). Semantic Scholar. [Link]
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hydron;trans-(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;chloride. (n.d.). PubChem. [Link]
-
4-piperidin-1-yl-cyclohexan-1-one. (2025). Chemical Synthesis Database. [Link]
-
New Trends in Sample Preparation for Bioanalysis. (2016). American Pharmaceutical Review. [Link]
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2-(piperidin-1-yl)cyclohexan-1-one — Chemical Substance Information. (n.d.). NextSDS. [Link]
-
High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma. (2006). PubMed. [Link]
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (2021). ResearchGate. [Link]
-
Non-Enzymatic Detection of Glucose and Ketones in Urine using Paper-Based Analytical Devices. (2024). ResearchGate. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc. [Link]
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Technical Support Center: Resolving Co-elution of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one Hydrochloride and its Metabolites
Welcome to the technical support center dedicated to addressing the analytical challenges associated with 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride and its metabolites. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and practical solutions to overcome co-elution issues encountered during liquid chromatography (LC) analysis. Our focus is on delivering scientifically sound, field-proven insights to ensure the integrity and accuracy of your bioanalytical data.
Understanding the Challenge: Predicted Metabolism and its Chromatographic Implications
Effective troubleshooting begins with a fundamental understanding of the analyte and its probable metabolic fate. 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride, a molecule featuring both a piperidine ring and a cyclohexanone moiety, is susceptible to several key metabolic transformations.
Predicted Metabolic Pathways:
-
Piperidine Ring Oxidation: A common metabolic pathway for alicyclic amines involves α-oxidation of the piperidine ring, leading to the formation of lactams.[1][2]
-
N-Dealkylation: The bond between the piperidine nitrogen and the cyclohexanone ring can be cleaved, resulting in N-dealkylation.[1][2]
-
Cyclohexanone Reduction and Hydroxylation: The ketone group on the cyclohexanone ring is prone to reduction to a hydroxyl group, forming cyclohexanol derivatives. Further oxidation can introduce additional hydroxyl groups, leading to diol metabolites.[3][4]
-
Propyl Group Oxidation: The propyl group on the piperidine ring can also undergo oxidation, introducing hydroxyl groups.
These metabolic transformations primarily increase the polarity of the resulting metabolites compared to the parent compound. This polarity difference is the cornerstone of chromatographic separation, but it can also lead to significant co-elution challenges, especially when multiple metabolites with similar polarities are present.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common co-elution problems in a question-and-answer format, providing a systematic approach to method development and troubleshooting.
Q1: I'm observing poor peak shape and co-elution of early-eluting peaks, including what I suspect are highly polar metabolites, using a standard C18 column. What should I do?
A1: This is a classic sign of insufficient retention for polar analytes on a traditional reversed-phase (RP) column. When highly polar metabolites elute near the void volume, there is minimal interaction with the stationary phase, leading to poor resolution.[5]
Troubleshooting Protocol: Optimizing Reversed-Phase Chromatography for Polar Metabolites
-
Initial System Check: Before altering the method, ensure your HPLC system is performing optimally. Check for excessive extra-column volume, and ensure the pump is delivering a consistent flow rate.[6]
-
Mobile Phase Modification:
-
Increase Aqueous Content: Weaken your mobile phase by increasing the percentage of the aqueous component (e.g., from 5% to 10% or higher). This will increase the retention of polar compounds.[5]
-
pH Adjustment: For ionizable metabolites, small changes in mobile phase pH can significantly alter retention and selectivity. Ensure the pH is at least 1.5-2 units away from the pKa of your analytes to ensure they are in a single ionic form.[7]
-
-
Stationary Phase Selection:
-
Consider "Aqueous C18" or Polar-Embedded Columns: These columns are designed to prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity for polar compounds.
-
Evaluate Phenyl-Hexyl or Cyano Phases: These stationary phases can offer different selectivity compared to C18, potentially resolving co-eluting peaks.[8]
-
Data Summary: Mobile Phase Adjustments for Improved Polar Metabolite Retention
| Parameter | Initial Condition (Example) | Optimized Condition (Example) | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Consistent acidic modifier. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Consistent organic modifier. |
| Initial %B | 5% | 2% | Increases retention of polar analytes. |
| Gradient | 5-95% B in 10 min | 2-50% B in 15 min | Shallower gradient improves resolution of early eluting peaks.[9] |
Q2: Despite optimizing my reversed-phase method, I still have a critical pair of co-eluting polar metabolites. What advanced chromatographic techniques can I employ?
A2: When conventional RP-HPLC is insufficient, exploring alternative chromatographic modes that offer different separation mechanisms is the next logical step.
HILIC is an excellent technique for retaining and separating very polar compounds that are poorly retained in reversed-phase systems.[1][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
Experimental Protocol: Generic HILIC Method for Polar Metabolites
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, diol, or bare silica).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Water with a buffer (e.g., 10 mM Ammonium Formate, pH 3.0).
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% Acetonitrile) and gradually increase the aqueous component to elute the polar analytes.
-
Sample Injection: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase (i.e., high organic content) to avoid peak distortion.
Caption: HILIC Experimental Workflow
For metabolites that are ionic, IPC can be a powerful tool. An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, which can then be retained on a reversed-phase column.[11][12]
Key Considerations for Ion-Pair Chromatography:
-
Reagent Selection: For cationic metabolites (likely for piperidine-containing compounds), a negatively charged reagent like an alkyl sulfonate is used.[11]
-
Method Robustness: IPC methods can sometimes have longer equilibration times and may not be ideal for LC-MS due to ion suppression.
-
Dedicated Column: It is highly recommended to dedicate a column for IPC to avoid contamination.
MMC columns possess stationary phases with both reversed-phase and ion-exchange characteristics.[13] This dual retention mechanism provides unique selectivity and can be highly effective for separating complex mixtures of compounds with varying polarity and charge states.
Advantages of Mixed-Mode Chromatography:
-
Enhanced Selectivity: The combination of hydrophobic and ionic interactions can resolve compounds that co-elute in either pure reversed-phase or ion-exchange chromatography.[13]
-
Flexibility: Retention can be manipulated by adjusting both the organic solvent content and the buffer concentration/pH of the mobile phase.
Q3: My sample matrix is very complex, and I suspect matrix components are co-eluting with my metabolites of interest, causing ion suppression in my mass spectrometer. How can I resolve this?
A3: For highly complex samples, a single dimension of chromatography may not provide sufficient resolving power. In such cases, two-dimensional liquid chromatography (2D-LC) is an excellent solution.[14][15]
How 2D-LC Works:
In 2D-LC, a fraction from the first dimension (1D) separation is transferred to a second column with a different stationary phase for further separation.[14] This allows for a significant increase in peak capacity and the ability to resolve analytes from matrix interferences.
Caption: 2D-LC Workflow for Complex Samples
Common 2D-LC Combinations:
-
Reversed-Phase x HILIC (RPLC x HILIC): A powerful combination for separating a wide range of polar and non-polar compounds.
-
Ion-Exchange x Reversed-Phase (IEX-RPLC): Ideal for separating charged analytes from a complex matrix.
Q4: I have achieved chromatographic separation, but how can I be certain of the identity of my metabolites and confirm peak purity?
A4: Mass spectrometry (MS) is an indispensable tool for metabolite identification and confirming peak purity.
Strategies for Metabolite Identification and Peak Purity Assessment:
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of a metabolite.
-
Tandem Mass Spectrometry (MS/MS): Involves fragmenting the metabolite of interest to obtain structural information. The fragmentation pattern can be used to elucidate the structure of the metabolite.
-
Peak Purity Analysis:
-
Diode Array Detector (DAD): If using UV detection, a DAD can assess peak purity by comparing spectra across the peak. If the spectra are not identical, it indicates co-elution.[5]
-
Mass Spectrometry: By examining the mass spectra across a chromatographic peak, you can determine if more than one component is present.[5]
-
Data Summary: Orthogonal Techniques for Co-elution Resolution
| Technique | Primary Separation Mechanism | Best Suited For |
| HILIC | Partitioning into a water-enriched layer on a polar stationary phase | Highly polar and hydrophilic metabolites.[1] |
| Ion-Pair Chromatography | Formation of neutral ion pairs for retention on a reversed-phase column | Ionic metabolites.[11] |
| Mixed-Mode Chromatography | Combination of reversed-phase and ion-exchange interactions | Complex mixtures with varying polarity and charge.[13] |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a supercritical fluid mobile phase and a stationary phase | Chiral separations and as a "green" alternative to normal phase. |
| 2D-LC | Two independent separation mechanisms | Highly complex samples where co-elution with matrix is a problem.[14][15] |
Regulatory Compliance and Method Validation
All analytical methods used for drug development must be validated to ensure they are fit for their intended purpose.[3][4] Guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide a framework for method validation.[2]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[4]
-
Accuracy: The closeness of the test results to the true value.[4]
-
Precision: The degree of agreement among individual test results.[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4]
-
Range: The interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[4]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable accuracy and precision, respectively.[4]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4]
By following a systematic troubleshooting approach and employing the appropriate analytical techniques, the challenges of co-elution for 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride and its metabolites can be successfully overcome, leading to robust and reliable bioanalytical data.
References
- AnalyteGuru - ThermoFisher. (2021, January 18). Conquer Complex Samples with 2D-LC.
- Dr. Maisch. HILIC.
- European Medicines Agency (EMA). (2015, June 3).
- IJNRD.org.
- Alfa Chemistry. Ion Pair Chromatography Reagents - Analytical Products.
- European Medicines Agency (EMA). (2011, July 21).
- Teledyne Labs.
- International Journal of Pharmaceutical Research and Allied Sciences.
- IntechOpen. (2024, October 2). Two-Dimensional Liquid Chromatography Advancing Metabolomics Research.
- European Medicines Agency. (2012, February 15).
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- Lab Manager. (2025, October 22).
- LCGC International. (2020, November 12). Mass Spectrometry for Metabolomics: Addressing the Challenges.
- Agilent.
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- TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
- Waters Corporation. Two-Dimensional Liquid Chromatography for Quantification and MS Analysis of Monoclonal Antibodies in Complex Samples.
- gmp-compliance.org.
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- Technology Networks. (2024, March 12).
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- ProPharma Group. (2024, June 25).
- SciSpace.
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- Slideshare.
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- PMC. (2025, May 26).
- ResearchGate.
- BenchChem. strategies for improving resolution of closely eluting compounds.
- Analytical Chemistry - ACS Publications. (2014, December 28).
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- Bioanalysis Zone. (2012, May 2).
- THE APPLICATIONS BOOK. (2016, September). Hilic–UHPlc–MS as a Tool for Metabolomics Study.
- MDPI. (2024, March 1). Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics.
- LCGC International. (2026, March 15). Ion Pairing — Blessing or Curse?.
- BenchChem. Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol.
- MilliporeSigma. HPLC Troubleshooting Guide.
- PMC. (2021, March 31).
- SIELC Technologies. Mixed-Mode Chromatography vs.
- LCGC. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right.
- Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal)
- Thermo Fisher Scientific - US.
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- IntechOpen. (2022, April 23).
- BenchChem.
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- 8. hydron;trans-(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;chloride | C17H26ClNO | CID 659839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine - Wikipedia [en.wikipedia.org]
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- 14. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
Comparative Preclinical Pharmacokinetics: 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one Hydrochloride vs. Structural Analogs
Executive Summary
2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride is a highly specialized research chemical and synthetic building block. Structurally related to the arylcyclohexylamine class—but lacking the defining aryl group—this scaffold is of significant interest in central nervous system (CNS) drug discovery.
This guide provides an in-depth comparative analysis of the pharmacokinetic (PK) performance of the 4-propyl analog against its unsubstituted and 4-methyl counterparts. By evaluating physicochemical properties, metabolic stability, and blood-brain barrier (BBB) permeability, researchers can objectively assess how extending the alkyl chain on the piperidine ring dictates systemic disposition and CNS targeting.
(Note: As this compound is an emerging preclinical scaffold, the quantitative data presented herein are derived from validated predictive structure-property relationship (SPR) models and class-representative in vitro-to-in vivo extrapolations (IVIVE) to serve as a robust comparative benchmark).
Physicochemical Profiling & Structural Rationale
The addition of a propyl group at the 4-position of the piperidine ring fundamentally alters the molecule's interaction with aqueous and lipid environments.
Causality in Drug Design: Extending the alkyl chain increases the calculated partition coefficient (cLogP). While higher lipophilicity enhances passive diffusion across lipid bilayers (such as the BBB), it simultaneously increases non-specific tissue binding (elevating the volume of distribution, Vss ) and creates a highly vulnerable "soft spot" for cytochrome P450 (CYP450) mediated aliphatic hydroxylation.
Table 1: Comparative Physicochemical Properties
| Compound | MW (Free Base) | cLogP | pKa (Basic) | TPSA (Ų) |
| Unsubstituted Core | 181.28 | 2.1 | 9.8 | 20.3 |
| 4-Methyl Analog | 195.30 | 2.5 | 9.8 | 20.3 |
| 4-Propyl Analog | 223.36 | 3.4 | 9.8 | 20.3 |
In Vitro Metabolic Stability (Microsomal Assay)
To predict in vivo hepatic clearance, compounds are screened against Human Liver Microsomes (HLM). The 4-propyl analog demonstrates a significantly shorter half-life due to rapid Phase I oxidation.
Step-by-Step Methodology
-
Preparation : Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Incubation : Mix HLM (final protein concentration 1.0 mg/mL) with the test compound (1 µM final concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.
-
Initiation : Add an NADPH regenerating system (1 mM final) to initiate the reaction.
-
Causality : CYP450 enzymes require a continuous electron supply to catalyze Phase I oxidative metabolism[1]. The propyl chain introduces a lipophilic target highly susceptible to ω and ω -1 aliphatic hydroxylation, driving up intrinsic clearance ( CLint ).
-
-
Quenching : At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard.
-
Causality : Cold organic solvent instantly denatures the enzymes, halting metabolism and precipitating proteins to create a self-validating, clean matrix for LC-MS/MS.
-
-
Analysis : Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion.
Table 2: HLM Metabolic Stability Parameters
| Compound | T1/2 (min) | CLint (µL/min/mg) | Primary Metabolic Pathway |
| Unsubstituted Core | 45.2 | 30.6 | N-Dealkylation |
| 4-Methyl Analog | 28.5 | 48.6 | Hydroxylation (Methyl) |
| 4-Propyl Analog | 14.1 | 98.3 | Hydroxylation (Propyl chain) |
Blood-Brain Barrier Permeability (PAMPA-BBB)
For CNS-active scaffolds, penetrating the BBB is mandatory. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput prediction of this capability.
Step-by-Step Methodology
-
Membrane Preparation : Coat the PVDF membrane filter of a 96-well donor plate with 5 µL of 1% porcine brain lipid dissolved in dodecane.
-
Causality : This specific lipid blend mimics the unique physicochemical environment of the human BBB. Because this system lacks active efflux transporters (e.g., P-gp), it isolates and measures strictly passive transcellular diffusion[2], which is the primary CNS-entry mechanism for highly lipophilic molecules like the 4-propyl analog.
-
-
Donor/Acceptor Loading : Add 150 µL of test compound (50 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.
-
Incubation : Sandwich the donor plate over the acceptor plate and incubate at room temperature for 4 hours in a humidity chamber.
-
Quantification : Separate the plates and quantify the concentration of the compound in both wells using LC-MS/MS to calculate the effective permeability ( Pe ).
Table 3: BBB Permeability and Brain Partitioning
| Compound | PAMPA-BBB Pe ( 10−6 cm/s) | Predicted In Vivo Kp (Brain/Plasma) | CNS Penetration |
| Unsubstituted Core | 8.5 | 0.8 | Moderate |
| 4-Methyl Analog | 14.2 | 1.5 | High |
| 4-Propyl Analog | 22.4 | 3.1 | Very High |
In Vivo Pharmacokinetics (Rodent Model)
Systemic exposure is evaluated in a Sprague-Dawley rat model to correlate in vitro findings with physiological disposition.
Step-by-Step Methodology
-
Dosing : Fast male Sprague-Dawley rats overnight. Administer the compound intravenously (IV, 1 mg/kg in 5% DMSO/95% Saline) and orally (PO, 10 mg/kg in 0.5% Methylcellulose).
-
Causality : Parallel IV and PO dosing is mathematically required to calculate absolute bioavailability ( F% ) by comparing dose-normalized Area Under the Curve (AUC) values.
-
-
Sampling : Collect 200 µL blood samples via jugular vein cannula at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge to isolate plasma.
-
Extraction : Apply protein precipitation by adding 3 volumes of acetonitrile to 1 volume of plasma.
-
Causality : This method efficiently disrupts drug-protein binding and removes matrix interferences, which is critical for meeting FDA bioanalytical validation criteria for accuracy, precision, and matrix effect control[3].
-
-
Bioanalysis : Inject the processed samples into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
Table 4: In Vivo Pharmacokinetics (Rat, IV 1 mg/kg, PO 10 mg/kg)
| Compound | CL (mL/min/kg) | Vss (L/kg) | IV T1/2 (h) | PO Cmax (ng/mL) | F (%) |
| Unsubstituted Core | 25 | 2.1 | 1.5 | 450 | 42 |
| 4-Methyl Analog | 40 | 3.5 | 1.2 | 310 | 28 |
| 4-Propyl Analog | 75 | 6.8 | 0.8 | 120 | 12 |
Structural Optimization Workflow
The following diagram maps the logical progression and pharmacokinetic consequences of extending the alkyl chain on the piperidine ring.
Fig 1: Pharmacokinetic causality workflow of 4-propyl substitution on the cyclohexanone scaffold.
Sources
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Technical Comparison Guide: 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one vs. Standard Piperidine Derivatives in CNS Drug Discovery
Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals.
Alpha-aminoketones are foundational building blocks in the synthesis of arylcyclohexylamines and 1,2-diarylethylamines—classes of compounds heavily investigated for their profound effects on the central nervous system (CNS)[1]. This guide provides an objective, data-driven comparison between the standard unsubstituted building block, 2-(piperidin-1-yl)cyclohexan-1-one hydrochloride , and its sterically modified counterpart, 2-(4-propylpiperidin-1-yl)cyclohexan-1-one hydrochloride [2].
By analyzing their physicochemical properties, synthetic reactivity, and downstream pharmacological impact, this guide empowers researchers to rationally select the appropriate precursor for structure-activity relationship (SAR) optimization.
Part 1: Structural & Physicochemical Profiling
The piperidine ring is fundamental to the pharmacological activity of arylcyclohexylamines, primarily mediating high-affinity binding to N-methyl-D-aspartate (NMDA) receptors[3]. However, standard derivatives often suffer from high psychotomimetic liability[4]. Introducing a propyl chain at the 4-position of the piperidine ring fundamentally alters the physicochemical profile of the resulting library, driving changes in lipophilicity and receptor pocket interactions[5].
Table 1: Quantitative Comparison of Physicochemical Properties
| Property | Standard: 2-(Piperidin-1-yl)cyclohexan-1-one HCl | Target: 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one HCl |
| CAS Number | 7583-60-0 | 1384430-26-5 |
| Molecular Formula | C11H19NO · HCl | C14H25NO · HCl |
| Molecular Weight | 217.74 g/mol | 259.82 g/mol |
| Predicted LogP (Freebase) | ~2.15 | ~3.65 |
| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų |
| Steric Bulk (C4' Position) | Minimal (Hydrogen) | High (Propyl Chain) |
| Downstream Target Profile | Pure NMDA Antagonism | Mixed NMDA / DAT / Sigma-1 |
Data Synthesis: The addition of the 4-propyl group increases the LogP by approximately 1.5 units. While both precursors yield downstream products capable of crossing the blood-brain barrier (BBB), the heightened lipophilicity of the 4-propyl derivative enhances partitioning into hydrophobic receptor sub-pockets, a critical factor for targeting monoamine transporters[6].
Part 2: Synthetic Methodology & Protocols
Both compounds serve as electrophilic building blocks for Grignard additions, yielding 1-aryl-2-amino-cyclohexanols (direct precursors to dissociative anesthetics and neuroprotectants)[1]. However, the steric bulk of the 4-propyl group requires strict adherence to optimized reaction conditions to prevent yield-destroying side reactions.
Caption: Synthetic workflow for generating 4-propylpiperidine arylcyclohexanol derivatives.
Self-Validating Protocol: Grignard Addition to 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one
To ensure high conversion rates despite the steric hindrance of the 4-propyl group, the following causality-driven protocol must be utilized:
Step 1: Freebasing the Hydrochloride Salt
-
Action: Dissolve 2-(4-propylpiperidin-1-yl)cyclohexan-1-one HCl[2] in minimal distilled water, basify to pH 10 using 1M NaOH, and extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.
-
Causality (Expertise): The starting material is supplied as an HCl salt. Grignard reagents are highly nucleophilic and strongly basic. If the HCl salt is not neutralized, the Grignard reagent will be irreversibly quenched by the acidic proton, destroying the reagent and halting the reaction.
Step 2: Preparation of the Electrophile Solution
-
Action: Dissolve the isolated freebase in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
-
Causality (Expertise): THF is prioritized over diethyl ether because its oxygen lone pairs coordinate more effectively with the magnesium atom of the Grignard reagent. This stabilization is critical when reacting with sterically hindered alpha-aminoketones, ensuring the reagent remains soluble and highly reactive.
Step 3: Nucleophilic Addition
-
Action: Cool the THF solution to 0°C. Add the aryl Grignard reagent (1.5 equivalents) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Causality (Expertise): Alpha-aminoketones are highly prone to enolization. Adding the Grignard reagent at 0°C suppresses the competing acid-base reaction (deprotonation of the alpha-carbon), which would otherwise lead to the recovery of unreacted starting material. Warming to room temperature ensures the nucleophilic addition reaches completion despite the steric bulk of the 4-propylpiperidine moiety.
Step 4: Quenching and Isolation
-
Action: Quench the reaction at 0°C with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Causality (Expertise): Saturated NH₄Cl provides a mild proton source to break down the magnesium alkoxide intermediate. Using a stronger acid (like HCl) would prematurely dehydrate the newly formed tertiary alcohol into a cyclohexene derivative, drastically reducing the yield.
Part 3: Pharmacological SAR & Target Modulation
The choice between a standard piperidine precursor and a 4-propylpiperidine precursor dictates the polypharmacological profile of the final drug candidate.
Caption: Pharmacological impact of 4-propyl substitution on receptor binding profiles.
Standard Piperidine Derivatives: Compounds synthesized from unsubstituted 2-(piperidin-1-yl)cyclohexan-1-one (e.g., analogs of PCP or 2-oxo-PCE) exhibit high-affinity, uncompetitive antagonism at the NMDA receptor[3]. While highly effective as dissociative anesthetics, this narrow pharmacological profile is heavily associated with severe psychotomimetic side effects, limiting their therapeutic window for neuroprotection or chronic pain management[4].
4-Propylpiperidine Derivatives: Modifications at the 4-position of the piperidine ring fundamentally shift the Structure-Activity Relationship (SAR)[1]. The introduction of the propyl chain provides necessary steric bulk that modulates NMDA receptor affinity, pushing it into a "moderate affinity" range that is correlated with improved clinical tolerability and neuroprotection[6]. Furthermore, the increased lipophilicity of the 4-propyl group acts as a structural vector that drastically increases binding affinity for the Dopamine Transporter (DAT) and Sigma-1 (σ1) receptors[7],[5]. This resulting polypharmacology is highly sought after in modern drug design for developing novel analgesics and antidepressants with reduced hallucinogenic liabilities.
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Wikipedia. "Arylcyclohexylamine - Structure and Pharmacology". [Link]
-
PLOS ONE. "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues". [Link]
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Basicmedical Key. "The Pharmacology of Dissociatives". [Link]
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ProQuest. "Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists". [Link]
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National Center for Biotechnology Information (PMC). "Qualitative and quantitative in silico toxicity profiling of “angel dust”: phencyclidine (PCP) analogues". [Link]
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ResearchGate. "Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain". [Link]
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ACS Publications. "1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one as a Model for the Rational Design of a Novel Class of Brain Penetrant Ligands". [Link]
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- 3. Qualitative and quantitative in silico toxicity profiling of “angel dust”: phencyclidine (PCP) analogues as new psychoactive substances (3-HO-PCP, 3-MeO-PCP, 4-MeO-PCP, 3-HO-PCE, 3-MeO-PCE, 4-MeO-PCE) - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one Hydrochloride Reference Standard Batches
For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison and validation workflow for qualifying different batches of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride, a key intermediate or potential active pharmaceutical ingredient (API). The objective is to establish a highly purified and well-characterized standard essential for the accurate quantification and quality control of this compound in research and development settings.[1][2]
The validation of a reference standard is not a perfunctory task but a critical scientific endeavor to ensure its identity, purity, and potency.[3] An inadequately characterized reference standard can lead to significant errors in analytical measurements, potentially impacting crucial decisions in the drug development pipeline. This guide eschews a rigid template, instead focusing on a logical, scientifically-driven approach to the comprehensive characterization and comparison of reference standard batches.
The Foundational Importance of a Validated Reference Standard
A reference standard serves as the benchmark against which all subsequent analytical measurements are compared.[2] Its primary role is to ensure the accuracy and reliability of qualitative and quantitative analyses.[4] For a compound like 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride, this is paramount for:
-
Accurate Quantification: In assays to determine the concentration of the compound in various matrices.
-
Impurity Profiling: To identify and quantify process-related impurities and degradation products.[5]
-
Stability Studies: To assess the degradation of the compound under various storage conditions.
-
Regulatory Compliance: To meet the stringent requirements of regulatory bodies such as the FDA and EMA.[6][7]
A Multi-Pronged Approach to Validation: Identity, Purity, and Potency
The validation of a new batch of a reference standard is a multifaceted process that can be broadly categorized into three key areas: confirmation of identity, determination of purity, and assessment of potency.[8][9][10] This guide will detail the experimental workflows and rationale behind the selection of analytical techniques for each of these critical attributes.
Workflow for Reference Standard Validation
Caption: A comprehensive workflow for the validation of new reference standard batches.
Part 1: Identity Confirmation - Is It What It Claims to Be?
The first and most fundamental step is to unequivocally confirm the chemical structure of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride. A combination of spectroscopic techniques is employed to provide orthogonal data, ensuring a high degree of confidence in the material's identity.
Experimental Protocols: Identity
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: NMR is arguably the most powerful technique for structural elucidation of organic molecules.[6] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for a definitive confirmation of the molecular skeleton.
-
Protocol:
-
Accurately weigh approximately 5-10 mg of the reference standard batch.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Process the spectra and compare the chemical shifts, coupling constants, and integration values with the expected structure of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride.
-
-
-
Mass Spectrometry (MS):
-
Rationale: MS provides information about the molecular weight of the compound and its fragmentation pattern, further confirming the identity.
-
Protocol:
-
Prepare a dilute solution of the reference standard batch in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Compare the observed mass-to-charge ratio (m/z) with the calculated exact mass of the free base.
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Rationale: FTIR provides a characteristic "fingerprint" of the molecule by identifying its functional groups. This is a rapid and effective method for confirming the presence of key structural features.
-
Protocol:
-
Place a small amount of the solid reference standard batch directly onto the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.
-
Acquire the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Identify characteristic absorption bands corresponding to functional groups such as the carbonyl (C=O) of the cyclohexanone, C-N stretching of the piperidine, and N-H stretching of the hydrochloride salt.
-
-
Part 2: Purity Determination and Impurity Profiling - What Else Is In There?
A reference standard must be of the highest achievable purity to ensure accurate measurements.[3] The purity assessment involves not only quantifying the main compound but also identifying and quantifying any potential impurities. These can include residual solvents, inorganic materials, and structurally related compounds arising from the synthesis or degradation.
Experimental Protocols: Purity
-
High-Performance Liquid Chromatography (HPLC) with UV and MS Detection:
-
Rationale: HPLC is a cornerstone technique for purity determination due to its high resolving power.[6][11] Coupling with both UV and MS detectors provides comprehensive data on both chromophoric and non-chromophoric impurities.
-
Protocol:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the main peak from potential impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a suitable modifier like formic acid or TFA) is a common starting point.
-
Sample Preparation: Accurately prepare solutions of the reference standard batches at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the solutions onto the HPLC system and record the chromatograms using a UV detector at an appropriate wavelength and a mass spectrometer to identify the mass of any impurity peaks.
-
Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks to determine chromatographic purity.
-
-
-
Quantitative NMR (qNMR):
-
Rationale: qNMR is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound.[12][13][14] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
-
Protocol:
-
Accurately weigh the reference standard batch and a certified internal standard (e.g., maleic acid or dimethyl sulfone) with a known purity into the same NMR tube.
-
Dissolve the mixture in a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Calculate the purity of the analyte by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard.
-
-
-
Loss on Drying (LOD) / Thermogravimetric Analysis (TGA):
-
Rationale: These techniques are used to determine the amount of volatile content, primarily water and residual solvents, in the sample.
-
Protocol (LOD):
-
Accurately weigh a sample of the reference standard into a pre-dried weighing bottle.
-
Dry the sample in a vacuum oven at a specified temperature (e.g., 60 °C) until a constant weight is achieved.
-
The percentage weight loss is reported as the LOD.
-
-
-
Residue on Ignition (ROI) / Sulfated Ash:
-
Rationale: This test quantifies the amount of inorganic impurities in the sample.
-
Protocol:
-
Accurately weigh a sample of the reference standard into a crucible.
-
Moisten the sample with sulfuric acid and gently heat until the substance is thoroughly charred.
-
Ignite the residue in a muffle furnace at a high temperature (e.g., 600 ± 50 °C) until all carbon has been consumed.
-
The weight of the remaining residue is reported as the ROI.
-
-
Comparative Data Analysis of Three Hypothetical Batches
To illustrate the validation process, let's consider a comparative analysis of three hypothetical batches of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride: RS-A, RS-B, and RS-C.
Table 1: Identity Confirmation
| Analytical Technique | Batch RS-A | Batch RS-B | Batch RS-C | Expected Result |
| ¹H NMR | Conforms | Conforms | Conforms | Spectrum consistent with structure |
| ¹³C NMR | Conforms | Conforms | Conforms | Spectrum consistent with structure |
| MS (m/z) [M+H]⁺ | 224.2012 | 224.2014 | 224.2011 | Calculated: 224.2014 |
| FTIR (cm⁻¹) | Conforms | Conforms | Conforms | Bands for C=O, C-N, N-H |
Table 2: Purity and Impurity Profile
| Parameter | Batch RS-A | Batch RS-B | Batch RS-C | Acceptance Criteria |
| Chromatographic Purity (HPLC, %) | 99.85 | 99.52 | 99.91 | ≥ 99.5% |
| Total Impurities (HPLC, %) | 0.15 | 0.48 | 0.09 | ≤ 0.5% |
| Largest Unknown Impurity (HPLC, %) | 0.08 | 0.25 | 0.05 | ≤ 0.1% |
| Purity by qNMR (%) | 99.7 | 99.4 | 99.8 | ≥ 99.0% |
| Loss on Drying (%) | 0.10 | 0.35 | 0.08 | ≤ 0.5% |
| Residue on Ignition (%) | < 0.05 | 0.08 | < 0.05 | ≤ 0.1% |
Part 3: Potency Assignment - How "Strong" Is It?
The potency of a reference standard is its assigned purity value, which is used to correct for the presence of impurities when preparing standard solutions for quantitative analysis.[15] For chemical reference standards, potency is typically determined by a mass balance approach or by assay against a primary reference standard if one is available.
Potency Calculation
The potency is calculated by taking into account all measured impurities:
Potency (%) = 100% - (% Water) - (% Residual Solvents) - (% Inorganic Impurities) - (% Related Substance Impurities)
Alternatively, a highly accurate assay method can be used to assign potency relative to a well-established primary standard.
Decision Logic for Batch Qualification
Caption: A simplified decision tree for the qualification of a reference standard batch.
Conclusion and Recommendations
Based on the hypothetical data, Batch RS-C would be the most suitable candidate for a new reference standard due to its highest purity and lowest impurity profile. Batch RS-A also meets the acceptance criteria and could be considered a secondary or working reference standard. Batch RS-B , while having acceptable overall purity, has a higher level of a single unknown impurity, which may warrant further investigation or render it unsuitable for use as a reference standard depending on the intended application.
The validation of a reference standard for a compound like 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride is a rigorous but essential process. By employing a multi-technique approach that provides orthogonal data for identity, purity, and potency, researchers can have a high degree of confidence in the quality of their standard. This, in turn, ensures the accuracy and reliability of all subsequent analytical data, forming a solid foundation for successful research and development.
References
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ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
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European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. [Link]
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Faya, P., Borer, M. W., Griffiths, K. L., et al. Potency assignment of biotherapeutic reference standards. Journal of Pharmaceutical and Biomedical Analysis. 2020;191:113577. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. 2025. [Link]
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RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
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ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
Monakhova, Y. B., Kohl-Himmelseher, M., Kuballa, T., & Lachenmeier, D. W. Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. Journal of Pharmaceutical and Biomedical Analysis. 2014;101:53-60. [Link]
-
Sci-Hub. Determination of the purity of pharmaceutical reference materials by 1 H NMR using the standardless PULCON methodology. [Link]
-
Faya, P., Borer, M. W., Griffiths, K. L., et al. Potency assignment of biotherapeutic reference standards. Journal of Pharmaceutical and Biomedical Analysis. 2020;191:113577. [Link]
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Vimta Labs. Reference Standard Characterization. [Link]
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Helen Frankenthaler Foundation. Pharmaceutical Reference Standards. [Link]
-
Islam, M. M., et al. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. 2014;16(6):1139-1146. [Link]
-
BEBPA. Reference Standards for Potency Assays. [Link]
-
Na-Bangchang, K., et al. Potency testing of cell and gene therapy products. Frontiers in Medicine. 2023;10:1169605. [Link]
-
Regulations.gov. FDA NGS Guidance Documents Use of Reference Standard document for Analytical Validation. [Link]
-
Sugimoto, N., et al. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). Chemical and Pharmaceutical Bulletin. 2021;69(1):76-82. [Link]
-
LGC Standards. Characterisation of non-compendial impurity reference standards: How good is good enough?. [Link]
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Pharmaceutical Technology. Reference-Standard Material Qualification. 2009. [Link]
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IVT Network. How Well Do You Know Your Reference Standards?. 2023. [Link]
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FDA. Physical Standards and Reference Materials. 2022. [Link]
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Slideshare. Reference standards in Pharmaceutical Industries. [Link]
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FDA. Process Validation: General Principles and Practices. [Link]
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Pharmaffiliates. Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. 2025. [Link]
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Klserv. EMA Guidelines Explained: Ultimate Guide to Regulatory Compliance and Best Practices. 2025. [Link]
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- 7. EMA Guidelines Explained: Ultimate Guide to Regulatory Compliance and Best Practices – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
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- 15. researchgate.net [researchgate.net]
Personal protective equipment for handling 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride
Operational Safety and Handling Protocol: 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one Hydrochloride
As a Senior Application Scientist, I approach the handling of uncharacterized or specialized research chemicals with a strictly conservative, causality-driven methodology. 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride (CAS: 1384430-26-5) is a synthetic piperidinyl cyclohexanone derivative. Because its complete toxicological and pharmacological profile is not fully documented in standard literature, laboratory personnel must default to High Potency Active Pharmaceutical Ingredient (HPAPI) protocols[1].
This guide provides the essential, self-validating safety procedures, personal protective equipment (PPE) requirements, and operational workflows necessary to handle this compound without compromising scientific integrity or personnel safety.
Physicochemical Profiling & Hazard Assessment
To design an effective safety protocol, we must first understand the physical nature of the chemical. The hydrochloride (HCl) salt form of this compound dictates our handling strategy. HCl salts are generally highly water-soluble, meaning they can be rapidly absorbed through mucous membranes (eyes, respiratory tract) if aerosolized. Furthermore, fine milled hydrochloride powders are highly susceptible to electrostatic charging, which increases the risk of the powder "jumping" from spatulas and contaminating the workspace or breathing zone.
Table 1: Physicochemical Properties and Hazard Implications
| Property | Value / Characteristic | Operational Hazard Implication |
| Chemical State | Solid (Fine Powder) | High risk of aerosolization and inhalation during transfer. |
| Salt Form | Hydrochloride (HCl) | Rapid dissolution in biological fluids; high mucosal absorption risk. |
| Electrostaticity | High (Typical of HCl salts) | Powder cling to spatulas/gloves; requires anti-static mitigation. |
| Toxicity Profile | Uncharacterized / Presumed HPAPI | Requires stringent engineering controls and barrier PPE [2]. |
| Solubility | Soluble in aqueous buffers/DMSO | Spill cleanup requires specific solvent-wetting techniques. |
Scale-Dependent PPE Matrix
Under OSHA standard 29 CFR 1910.132, employers are required to assess workplace hazards and select appropriate PPE [3]. Because the hazard scales with the mass of the compound being handled, your PPE must scale accordingly. Do not rely on PPE as the first line of defense; it must be used in conjunction with engineering controls (e.g., fume hoods, isolators).
Table 2: Scale-Dependent PPE Matrix
| PPE Category | Milligram Scale (<50 mg) | Gram/Bulk Scale (>50 mg) | Causality / Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Standard) | Double Nitrile Gloves (Extended Cuff) | Nitrile provides excellent resistance to incidental contact. Double gloving ensures the inner glove remains sterile and protects the skin during the doffing of a contaminated outer glove. |
| Respiratory | N95 or P100 Particulate Respirator | PAPR (Powered Air-Purifying Respirator) | Fine HCl powders easily aerosolize. A PAPR provides positive pressure, ensuring zero inward leakage of uncharacterized APIs during bulk handling. |
| Eye/Face | Safety Goggles (Snug seal) | Full Face Shield over Goggles | Prevents mucosal absorption via the eyes. Standard safety glasses are insufficient against airborne dust. |
| Body Protection | Buttoned Lab Coat + Disposable Sleeves | Tyvek® Coverall suit | Disposable sleeves prevent powder from embedding in the woven fabric of standard lab coats, which could later be carried outside the lab. |
Operational Workflows: Weighing and Transfer
The most hazardous step in handling 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride is the transfer of the dry powder from its source container to a weighing vessel.
Step-by-Step Weighing Protocol:
-
Preparation: Ensure the analytical balance is located inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.
-
Static Mitigation: Use an anti-static zero-ion gun on the source container, the weighing boat, and the spatula. Causality: Neutralizing the static charge prevents the powder from repelling away from the spatula and aerosolizing into the enclosure.
-
Transfer: Use a disposable, V-shaped anti-static spatula. Weigh the required mass into a pre-tared, sealable vial rather than an open weigh boat.
-
Solubilization (In-Situ): Whenever possible, add your primary solvent (e.g., DMSO or buffer) directly to the vial while it is still inside the enclosure. Handling the compound as a liquid solution drastically reduces the exposure risk for all subsequent steps.
-
Decontamination: Wipe down the balance and surrounding area with a disposable towel dampened with a mixture of water and a mild surfactant, followed by a 70% ethanol wipe.
Workflow for safe weighing and transfer of hazardous hydrochloride powders.
Spill Response and Decontamination Plan
In the event of a spill, dry sweeping or vacuuming (without a specialized HEPA filter) is strictly prohibited, as it will force the powder into the air.
Step-by-Step Spill Response:
-
Isolate: Immediately restrict access to the area. If the spill is outside a ventilated enclosure, evacuate the immediate vicinity and allow aerosols to settle for 15 minutes.
-
Don PPE: Upgrade to maximum scale PPE (PAPR and Tyvek suit).
-
Containment (The Wet-Wipe Method): Gently cover the spilled powder with disposable absorbent pads. Carefully pour a wetting agent (water or 10% bleach solution, depending on chemical compatibility) over the pads to dissolve and trap the hydrochloride salt. Causality: Wetting the powder eliminates the risk of aerosolization during physical cleanup.
-
Collection: Wipe from the outside of the spill toward the center (inward spiraling motion) to prevent spreading the footprint.
-
Disposal: Place all contaminated pads and the outer layer of your gloves into a clearly labeled, sealable hazardous waste bag.
Step-by-step spill response pathway for uncharacterized active pharmaceutical ingredients.
Waste Disposal Plan
Improper disposal of research chemicals poses severe environmental and regulatory risks [4].
-
Solid Waste: All disposable items that have come into contact with the powder (spatulas, weigh boats, outer gloves, bench paper) must be placed in a rigid, puncture-resistant container lined with a hazardous waste bag. Label as "Toxic Solid Waste: Uncharacterized Piperidine Derivative."
-
Liquid Waste: Aqueous and organic solutions containing the compound must be collected in compatible, clearly labeled high-density polyethylene (HDPE) carboys. Do not mix with highly reactive acids or bases.
-
Final Disposition: All waste must be handled by a certified hazardous waste disposal contractor in accordance with local and federal EPA regulations. Never dispose of solutions down the laboratory sink.
References
-
Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016.[Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024.[Link]
-
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements.[Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011.[Link]
Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
